molecular formula C12H12N2O B1309462 4-(4-aminophenylamino)phenol CAS No. 6358-03-8

4-(4-aminophenylamino)phenol

Cat. No.: B1309462
CAS No.: 6358-03-8
M. Wt: 200.24 g/mol
InChI Key: IAEZKKZBDLMWGN-UHFFFAOYSA-N
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Description

4-(4-aminophenylamino)phenol is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-aminophenylamino)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-aminophenylamino)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-aminoanilino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,14-15H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEZKKZBDLMWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406345
Record name Phenol, 4-[(4-aminophenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6358-03-8
Record name Phenol, 4-[(4-aminophenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Physicochemical and Electrochemical Characterization of 4-(4-Aminophenylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity & Structural Analysis[1]

4-(4-aminophenylamino)phenol is an asymmetric diphenylamine derivative characterized by a "push-pull" electronic structure due to the presence of both a hydroxyl group (phenol) and a primary amino group (aniline) on opposite rings of a secondary amine bridge. This specific configuration grants it unique redox versatility, acting as a hybrid between p-phenylenediamine and p-aminophenol.[1]

Chemical Nomenclature & Identifiers[1][2][3][4]
PropertyDetail
IUPAC Name 4-[(4-Aminophenyl)amino]phenol
Common Synonyms 4-Amino-4'-hydroxydiphenylamine;

-(4-Aminophenyl)-4-hydroxyaniline
CAS Registry Number 6358-03-8
Molecular Formula

Molecular Weight 200.24 g/mol
SMILES Nc1ccc(Nc2ccc(O)cc2)cc1
Structural Geometry & Electronic Properties

The molecule consists of two benzene rings linked by an imino bridge (-NH-).[1]

  • Ring A (Phenolic): Electron-rich due to the -OH group (strong

    
    -donor).[1]
    
  • Ring B (Anilinic): Electron-rich due to the

    
     group (strong 
    
    
    
    -donor).[1]
  • The Bridge: The central secondary amine allows for conjugation across the entire biphenyl system, especially during oxidation.

This structure is a known intermediate in the oxidative polymerization of aniline and aminophenols, often referred to as the "head-to-tail" dimer.

Synthesis & Purification Protocols

High-purity synthesis is critical as this compound is prone to auto-oxidation in air.[1] The following protocol outlines the Nitro-Reduction Route , which offers higher specificity than oxidative coupling.

Synthetic Pathway (Graphviz Visualization)

SynthesisPathway Reactant1 4-Aminophenol Intermediate 4-(4-Nitrophenylamino)phenol (Intermediate) Reactant1->Intermediate Nucleophilic Aromatic Substitution (SNAr) Reactant2 p-Chloronitrobenzene Reactant2->Intermediate Nucleophilic Aromatic Substitution (SNAr) Product 4-(4-Aminophenylamino)phenol (Target) Intermediate->Product Catalytic Hydrogenation (Nitro Reduction) Reagent1 Base (K2CO3), Cu Catalyst Solvent: DMF, Reflux Reagent1->Intermediate Reagent2 H2, Pd/C Catalyst or Hydrazine hydrate Reagent2->Product

Figure 1: Step-wise synthesis via nucleophilic aromatic substitution followed by nitro-reduction.

Detailed Methodology

Step 1: Nucleophilic Substitution (


) [1]
  • Reagents: Dissolve 4-aminophenol (1.0 eq) and p-chloronitrobenzene (1.1 eq) in anhydrous DMF.

  • Catalyst: Add Potassium Carbonate (

    
    , 2.0 eq) and a catalytic amount of Copper(I) Iodide (CuI).
    
  • Conditions: Reflux under nitrogen atmosphere at 130°C for 12–16 hours.

  • Workup: Pour mixture into ice water. The intermediate, 4-(4-nitrophenylamino)phenol , precipitates as a yellow/orange solid. Recrystallize from ethanol.

Step 2: Catalytic Reduction

  • Reactor: Charge a high-pressure hydrogenation vessel with the nitro-intermediate dissolved in Methanol/THF.

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reaction: Pressurize with

    
     gas (3–5 bar) at room temperature for 4 hours.
    
  • Purification: Filter catalyst under argon (pyrophoric risk). Concentrate filtrate.

  • Crystallization: Recrystallize immediately from deoxygenated ethanol/water to obtain off-white to grey crystals.[1]

    • Note: The product darkens rapidly upon air exposure due to oxidation to the quinone imine form.

Physicochemical Properties[8][9][10][11][12][13]

PropertyValueCondition/Note
Physical State Solid (Crystalline)Grey to purple-black (oxidized surface)
Melting Point 135°C – 140°CDecomposes near MP
Solubility (Water) LowSoluble in hot water
Solubility (Organic) HighEthanol, DMSO, DMF, Acetone
pKa (Amine) ~5.5Protonation of primary amine
pKa (Phenol) ~10.3Deprotonation of hydroxyl group
Stability Air SensitiveStore under inert gas (Ar/N2)

Electrochemical Characterization (The Core)

For researchers developing sensors or conductive polymers, the redox behavior of 4-(4-aminophenylamino)phenol is the most critical attribute. It exhibits a pH-dependent, reversible 2-electron/2-proton redox couple.[1]

Redox Mechanism

The molecule transitions between the reduced Leuco form (amine-amine) and the oxidized Quinone Imine form .

  • Reduced State (Leuco):

    
    [1]
    
  • Oxidized State (Quinone Imine):

    
     (and tautomers)
    
Redox Pathway Diagram (Graphviz Visualization)

RedoxMechanism cluster_conditions Conditions Leuco Leuco Form (Reduced) HO-Ph-NH-Ph-NH2 Radical Semiquinone Radical (Intermediate) [HO-Ph-N-Ph-NH2]•+ Leuco->Radical -1e-, -1H+ (Oxidation 1) Radical->Leuco +1e-, +1H+ (Reduction 2) Quinone Quinone Imine (Oxidized) O=Ph=N-Ph-NH2 Radical->Quinone -1e-, -1H+ (Oxidation 2) Quinone->Radical +1e-, +1H+ (Reduction 1) Info Reversible in Acidic Media (pH < 4) Hydrolysis risk in Basic Media

Figure 2: The two-step redox mechanism involving a semiquinone radical intermediate.[2]

Experimental Implications
  • Cyclic Voltammetry (CV): In acidic media (

    
    ), you will observe two distinct redox pairs if the scan rate is high enough to catch the radical intermediate. At slow scan rates, it often appears as a single broadened 2-electron wave.
    
  • Polyaniline Mimicry: This molecule represents the "emeraldine" oxidation state motif of polyaniline. It is often used as a model compound to study the conductivity mechanism of polyaniline polymers [1].

  • pH Sensitivity: The oxidation potential shifts negatively by approximately 59 mV/pH unit (Nernstian behavior), making it a candidate for potentiometric pH sensing.

Applications in Drug Development & Materials[14]

Pharmaceutical Intermediates

While the molecule itself is rarely a final API (Active Pharmaceutical Ingredient), the N,N-diaryl backbone is a privileged scaffold.

  • Kinase Inhibitors: The diphenylamine structure is foundational in several tyrosine kinase inhibitors (e.g., Imatinib derivatives). 4-(4-aminophenylamino)phenol serves as a precursor for introducing hydroxylated metabolites during drug metabolism studies [2].[1]

  • Antioxidants: Due to its low oxidation potential, it acts as a radical scavenger, protecting formulations from oxidative degradation.

Biosensors and Diagnostics
  • Enzyme Substrate: It serves as a mediator in amperometric biosensors (e.g., Glucose Oxidase sensors). The oxidized quinone imine can shuttle electrons between the enzyme active site and the electrode surface [3].

  • Dye Synthesis: It is a direct precursor to Variamine Blue , a redox indicator used in complexometric titrations.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[1]
Skin Sensitization H317May cause an allergic skin reaction.[1]
Aquatic Toxicity H400Very toxic to aquatic life.[1]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at +2°C to +8°C under Argon. Light sensitive.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (contains Nitrogen).

References

  • Electrochemical Polymerization Mechanisms

    • Genies, E. M., & Tsintavis, C. (1985). "Redox mechanism of polyaniline." Journal of Electroanalytical Chemistry.
  • Synthesis & Industrial Relevance

    • BenchChem. (2025).[3] "Synthesis of 4-Aminodiphenylamine and derivatives." Technical Guide.

    • 3[2][4][5][6][7][8]

  • Chemical Properties & CAS Data

    • U.S. EPA.[2][9] (2023).[2][6][9] "Substance Details - CAS 6358-03-8." CompTox Chemicals Dashboard.

    • 10[2][4][5][7]

  • Redox Behavior of Aminophenols

    • Niu, Q., et al. (2012).[7] "Investigation on redox mechanism of p-aminophenol in non-aqueous media." Electrochimica Acta.

    • 7[4][5][6][7][8]

Sources

4-(4-aminophenylamino)phenol CAS number and molecular weight lookup

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of 4-(4-aminophenylamino)phenol (CAS 6358-03-8). This document is structured for researchers and drug development professionals, focusing on the compound's utility as a scaffold in dye chemistry, polymer stabilization, and pharmaceutical intermediate synthesis.

CAS Number: 6358-03-8 Molecular Weight: 200.24 g/mol IUPAC Name: 4-[(4-aminophenyl)amino]phenol[1][2][3][4]

Executive Summary

4-(4-aminophenylamino)phenol is a bifunctional aromatic compound characterized by a diphenylamine core with para-substituted hydroxyl and amino groups. Historically known in the dye industry as Ursol Blue Grey O , it serves as a critical intermediate in the synthesis of oxidation dyes and redox-active polymers. In drug development, its structure represents a "privileged scaffold"—combining the redox properties of p-aminophenol with the lipophilicity of diphenylamine—making it a relevant metabolite in the study of azo-drug degradation and a precursor for complex heterocyclic synthesis.

Chemical Identity & Physical Properties[7][8][9][10][11]

PropertyDataNotes
CAS Number 6358-03-8Verified Registry Number
Molecular Formula C₁₂H₁₂N₂O
Synonyms 4-Amino-4'-hydroxydiphenylamine; p-(p-aminoanilino)phenol; Ursol Blue Grey O
Molecular Weight 200.24 g/mol
Physical State Solid (Crystalline powder)Typically grey to dark purple due to oxidation sensitivity.[3]
Solubility DMSO, DMF, Ethanol, MethanolLimited water solubility compared to 4-aminophenol.
pKa (Calc) ~5.5 (Amine), ~10.3 (Phenol)Estimated based on structural analogs.
Stability Air and Light SensitiveOxidizes to quinone-imine derivatives (Indophenols).

Synthesis Protocol

The synthesis of 4-(4-aminophenylamino)phenol typically proceeds via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . This pathway ensures regioselectivity and minimizes the formation of polymeric byproducts.

Step 1: Nucleophilic Coupling (SNAr)

Reaction: 4-Aminophenol + 1-Chloro-4-nitrobenzene


 4-(4-nitrophenylamino)phenol
  • Reagents: 4-Aminophenol (1.0 eq), 1-Chloro-4-nitrobenzene (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF or DMSO (High boiling polar aprotic solvent required).

  • Conditions: Reflux (130–150°C) for 6–12 hours under inert atmosphere (N₂).

  • Mechanism: The amino group of 4-aminophenol acts as the nucleophile, displacing the chloride on the nitrobenzene ring. The nitro group activates the ring for nucleophilic attack.[3]

Step 2: Catalytic Reduction

Reaction: 4-(4-nitrophenylamino)phenol


 4-(4-aminophenylamino)phenol
  • Reagents: Hydrogen Gas (H₂), Palladium on Carbon (Pd/C, 10% wt).

  • Solvent: Ethanol or Methanol.[3]

  • Conditions: Room temperature to 50°C, 1–3 atm H₂ pressure.

  • Workup: Filtration of catalyst and crystallization from ethanol/water.

Reaction Workflow Diagram

SynthesisPath Reactant1 4-Aminophenol (Nucleophile) Intermediate Intermediate: 4-(4-nitrophenylamino)phenol Reactant1->Intermediate Step 1: SNAr Coupling K2CO3, DMF, Reflux, N2 Reactant2 1-Chloro-4-nitrobenzene (Electrophile) Reactant2->Intermediate Step 1: SNAr Coupling K2CO3, DMF, Reflux, N2 Product Target Product: 4-(4-aminophenylamino)phenol (CAS 6358-03-8) Intermediate->Product Step 2: Reduction H2, Pd/C, Ethanol

Caption: Two-step synthetic pathway involving nucleophilic aromatic substitution followed by catalytic hydrogenation.

Applications in Research & Development

A. Pharmaceutical & Metabolite Research

While not a marketed drug itself, CAS 6358-03-8 is critical in Metabolite Identification Studies :

  • Azo-Drug Cleavage: Many azo-prodrugs (e.g., Sulfasalazine analogs) are cleaved by azoreductases in the gut. If the parent structure contains a diphenylamine motif, 4-(4-aminophenylamino)phenol can be generated as a primary metabolite.

  • Redox Cycling: The compound belongs to the aminophenyl-phenol class, which can undergo reversible oxidation to quinone imines. This property is utilized to study oxidative stress mechanisms in renal or hepatic toxicity models.

B. Polymer & Material Science[12]
  • Antioxidant Synthesis: The diphenylamine core is the functional unit in many industrial antioxidants (e.g., for rubber and lubricants). This hydroxylated derivative acts as a highly efficient radical scavenger due to the resonance stabilization provided by both the amine and phenol groups.

  • Monomer for Polyamides: The diamine functionality (one primary, one secondary) allows it to be used as a monomer in the synthesis of specialty polyamides or polyimides, introducing redox-active sites into the polymer backbone.

C. Dye Chemistry (Ursol Blue Grey O)

In the cosmetic and textile industries, this compound is an oxidation base .

  • Mechanism: In the presence of an oxidizing agent (e.g., H₂O₂), it couples with "couplers" (such as resorcinol) to form large, chromophoric indophenol or indamine dyes inside the hair shaft or fabric fiber.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Sensitization: Strong skin sensitizer (typical of para-substituted aromatic amines).

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Containment: Handle strictly within a chemical fume hood to avoid inhalation of dust.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound oxidizes rapidly in air, turning dark brown/black. If the powder is dark, purification (recrystallization) is required before use in sensitive assays.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 80233, 4-[(4-Aminophenyl)amino]phenol. Retrieved from [Link]

  • Veeprho. (2025). Impurity and Intermediate Standards: 4-((4-aminophenyl)amino)phenol. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safety and Toxicity Profile of 4-(4-aminophenylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the safety and toxicological profile of 4-(4-aminophenylamino)phenol (CAS No. 6358-03-8). Given the limited direct toxicological data available for this specific molecule, this document employs a scientifically rigorous approach by examining the well-documented profiles of its constituent parent compounds, 4-aminophenol and aniline. This comparative analysis allows for a predictive assessment of the potential hazards associated with 4-(4-aminophenylamino)phenol, offering critical insights for handling, risk assessment, and future research.

Introduction to 4-(4-aminophenylamino)phenol

4-(4-aminophenylamino)phenol, also known as 4-Amino-4'-hydroxydiphenylamine, is an aromatic amine with a chemical structure that suggests its utility as an intermediate in the synthesis of dyes, pharmaceuticals, and polymers. Its structure, combining functionalities of both 4-aminophenol and aniline, is a key determinant of its chemical reactivity and, consequently, its toxicological properties. Understanding the safety profile of this compound is paramount for ensuring the safety of laboratory and industrial personnel and for the responsible development of any products derived from it.

Structural and Chemical Relationships

To logically infer the toxicological profile of 4-(4-aminophenylamino)phenol, it is essential to understand its structural relationship to 4-aminophenol and aniline.

G C12H12N2O 4-(4-aminophenylamino)phenol C6H7NO 4-Aminophenol C12H12N2O->C6H7NO Contains 4-aminophenol moiety C6H7N Aniline C12H12N2O->C6H7N Contains aniline moiety

Caption: Structural relationship of 4-(4-aminophenylamino)phenol to its parent compounds.

Safety Data Sheet (SDS) Profile: A Predictive Analysis

Predicted Hazard Identification

Based on the Globally Harmonized System (GHS), 4-(4-aminophenylamino)phenol is anticipated to be classified as:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5][6][7] This is inferred from the known toxicity of both parent compounds.

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[8][9]

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation or damage.[3][5][8][10][11]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[3][4][5][10][11]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.[1][2][3][6][7][10][11][12]

  • Carcinogenicity: Suspected of causing cancer.[3][4][5][8][11][13][14][15][16] This is a significant concern due to the aniline moiety.

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs (blood, kidneys) through prolonged or repeated exposure.[8][10]

  • Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[1][2][3][5][6][7][9]

Recommended Precautionary Measures
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid generating dust.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[6]

  • First-Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

In-Depth Toxicity Profile

This section details the known toxicological effects of the parent compounds and provides a predictive profile for 4-(4-aminophenylamino)phenol.

Acute Toxicity
CompoundOral LD50 (Rat)Dermal LD50Inhalation LC50
4-Aminophenol 375 - 671 mg/kg>8000 mg/kg (rabbit)>3.42 mg/L (rat, 4h)
Aniline 250 - 442 mg/kg820 - 1,560 mg/kg (rabbit)552 ppm (rat, 4h)
4-(4-aminophenylamino)phenol (Predicted) HarmfulHarmfulHarmful

Data sourced from multiple safety data sheets and toxicological reports.[10][17][18]

The acute toxicity of 4-(4-aminophenylamino)phenol is expected to be significant, warranting careful handling to avoid ingestion, dermal contact, and inhalation.

Genotoxicity and Carcinogenicity

Both 4-aminophenol and aniline have raised concerns regarding their genotoxic and carcinogenic potential.

  • 4-Aminophenol: Is classified as suspected of causing genetic defects (Mutagenicity Category 2).[1][2][6][7][10][12] Carcinogenicity data is less definitive, with some studies showing no significant increase in tumors, while it is not classified as a carcinogen by IARC, NTP, or OSHA.[2]

  • Aniline: Is also suspected of causing genetic defects and is classified as a suspected human carcinogen (Carcinogenicity Category 2).[3][5][11] The US EPA has classified aniline as a probable human carcinogen (Group B2).[13][14][16] Animal studies have shown an increase in spleen tumors in rats.[13][14]

Given that 4-(4-aminophenylamino)phenol contains both of these structural motifs, it is prudent to handle it as a potential mutagen and carcinogen.

Organ-Specific Toxicity

A primary concern with aromatic amines is their effect on the blood and kidneys.

  • Methemoglobinemia: Aniline is a well-known inducer of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[14][15] This leads to cyanosis, headaches, dizziness, and in severe cases, can be fatal. It is highly probable that 4-(4-aminophenylamino)phenol shares this hazardous property.

  • Nephrotoxicity: 4-aminophenol is known to be nephrotoxic, causing damage to the renal proximal tubules.[19][20] Repeated exposure can lead to significant kidney damage.[10] The presence of the 4-aminophenol moiety in the target compound suggests a potential for similar kidney toxicity.

Proposed Metabolic Pathway and Mechanism of Toxicity

The toxicity of aromatic amines is often linked to their metabolic activation.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Reactive Intermediates cluster_2 Cellular Damage Parent 4-(4-aminophenylamino)phenol N_hydroxylated N-hydroxylated metabolite Parent->N_hydroxylated N-hydroxylation Nitrenium Nitrenium ion N_hydroxylated->Nitrenium Oxidative_stress Oxidative Stress N_hydroxylated->Oxidative_stress Methemoglobinemia DNA_adducts DNA Adducts Nitrenium->DNA_adducts Genotoxicity Protein_adducts Protein Adducts Nitrenium->Protein_adducts Organ Toxicity

Caption: Hypothetical metabolic activation of 4-(4-aminophenylamino)phenol leading to toxicity.

Metabolic N-hydroxylation of the aniline moiety by cytochrome P450 enzymes is a likely initial step, leading to the formation of a reactive N-hydroxylated metabolite. This can then be further converted to a highly reactive nitrenium ion, which can form adducts with DNA and proteins, leading to genotoxicity and organ damage. The redox cycling of the N-hydroxylated metabolite can also lead to the production of reactive oxygen species and induce oxidative stress, contributing to methemoglobinemia.

Experimental Protocols for Toxicity Assessment

For a definitive toxicological profile, the following experimental workflows are recommended.

Ames Test for Mutagenicity

This is a standard bacterial reverse mutation assay to assess the mutagenic potential of a chemical.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Plating & Analysis Compound Test Compound (4-(4-aminophenylamino)phenol) Incubate Incubate at 37°C Compound->Incubate S9 S9 Mix (Metabolic Activation) S9->Incubate Bacteria Salmonella typhimurium (His- auxotrophs) Bacteria->Incubate Plate Plate on minimal glucose agar Incubate->Plate Count Count revertant colonies Plate->Count Result Assess Mutagenicity Count->Result

Caption: Workflow for the Ames test to evaluate mutagenicity.

Conclusion and Recommendations

While direct toxicological data for 4-(4-aminophenylamino)phenol is scarce, a comprehensive analysis of its structural analogs, 4-aminophenol and aniline, provides a strong basis for a predictive safety and toxicity profile. It should be handled as a hazardous compound with potential for acute toxicity, skin and eye irritation/damage, sensitization, genotoxicity, carcinogenicity, and specific organ toxicity (blood and kidneys). It is also expected to be very toxic to aquatic life.

For any research or development activities involving 4-(4-aminophenylamino)phenol, the following are strongly recommended:

  • Strict Adherence to Safety Protocols: Always use appropriate personal protective equipment and work in a well-ventilated area.

  • Comprehensive Risk Assessment: Conduct a thorough risk assessment before use, considering all potential routes of exposure.

  • Further Toxicological Studies: Commission comprehensive toxicological studies, including the Ames test, in vitro and in vivo micronucleus assays, and carcinogenicity bioassays, to establish a definitive safety profile.

By adopting a cautious and informed approach, researchers and drug development professionals can mitigate the potential risks associated with 4-(4-aminophenylamino)phenol and ensure its safe and responsible use.

References

  • 100790 - 4-Aminophenol - Safety Data Sheet. (n.d.).

  • Material Safety Data Sheet Aniline. (n.d.). Indenta Chemicals (India) Pvt. Ltd.
  • Aniline. (n.d.). U.S. Environmental Protection Agency.

  • SAFETY DATA SHEET - 4-Aminophenol. (2025, November 6). Sigma-Aldrich.
  • 4-Aminophenol - Safety Data Sheet. (2015, June 12). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Aminophenol. (2024, November 20). TCI Chemicals.
  • Safety Data Sheet: 4-Aminophenol. (n.d.). Astech Ireland.
  • Aniline - SAFETY DATA SHEET. (2025, April 8). Ing. Petr Švec - PENTA s.r.o.
  • Aniline | ToxFAQs™. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC.

  • 4-Aminophenol: Applications and Toxicology. (2023, July 14). ChemicalBook.
  • Aniline ToxFAQs. (n.d.).
  • Aniline. (n.d.). Canada.ca.
  • Aniline. (n.d.). Vermont Department of Health.
  • Safety Data Sheet - Aniline. (2015, March 19). Fisher Scientific.
  • Safety Data Sheet: aniline. (n.d.). Chemos GmbH & Co. KG.
  • Aniline CAS No 62-53-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House (P) Ltd.
  • Phenol, 4-amino-: Human health tier II assessment CAS Number: 123-30-8 Preface. (2015, February 13). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Safety Data Sheet: 4-Aminophenol. (n.d.). Carl ROTH.
  • 4-Aminophenol. (n.d.). Apollo Scientific.
  • 4 – AMINO PHENOL MATERIAL SAFETY D
  • SAFETY DATA SHEET. (2023, August 16). Sigma-Aldrich.
  • Lock, E. A., Cross, T. J., & Schnellmann, R. G. (1993). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Human & experimental toxicology, 12(5), 383–388.
  • 4-AMINOPHENOL EXTRA PURE MSDS CAS-No. (2016, April 20). Loba Chemie.
  • SAFETY DATA SHEET - Variamine Blue B. (n.d.). TCI EUROPE N.V.
  • SAFETY DATA SHEET - 4-Hydroxydiphenylamine. (n.d.). Thermo Fisher Scientific Chemicals, Inc.
  • Pigment Yellow 12 SDS, 6358-85-6 Safety D
  • 4-AMINOBIPHENYL. (n.d.). CAMEO Chemicals - NOAA.
  • Safety Data Sheet - 4-Aminodiphenylamine. (2025, December 17). Cayman Chemical.
  • Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (1998). 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats. Journal of toxicology and environmental health. Part A, 55(3), 193–204.
  • Opinion of the Scientific Committee on Consumer Safety on p-aminophenol (A16). (2000, December 12). European Commission.
  • Pigment Yellow 74 SDS, 6358-31-2 Safety D
  • C.I. Pigment yellow 74 (6358-31-2). (n.d.). Chemical Effects in Biological Systems - NIH.

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4-(4-aminophenylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-aminophenylamino)phenol is a molecule of significant interest, possessing a unique structure that combines the functionalities of an aniline and a phenol. This dual reactivity makes it a valuable building block in the synthesis of high-performance polymers, such as polyimides and polyamides, as well as a potential intermediate in pharmaceutical development.[1] The utility of this compound in applications that often involve elevated temperatures necessitates a thorough understanding of its thermal stability and decomposition behavior. This guide provides a detailed technical framework for evaluating these critical parameters, outlining the theoretical underpinnings of thermal decomposition, the primary analytical methodologies, and a practical, step-by-step protocol for experimental determination.

Introduction: The Imperative of Thermal Stability

The thermal stability of a chemical compound dictates the temperature range within which it maintains its molecular integrity. For 4-(4-aminophenylamino)phenol, this property is paramount. In polymer chemistry, its role as a monomer means it must withstand the high temperatures of polymerization and subsequent processing without degrading, which would compromise the mechanical and thermal properties of the final polymer.[2] Similarly, in pharmaceutical manufacturing, understanding the decomposition temperature is crucial for ensuring the stability of active pharmaceutical ingredients (APIs) and intermediates during synthesis, purification, and storage.[3] This guide serves as a senior application scientist's perspective on elucidating the thermal characteristics of 4-(4-aminophenylamino)phenol.

Theoretical Underpinnings of Decomposition

The decomposition of 4-(4-aminophenylamino)phenol is governed by the energy required to break its constituent chemical bonds. The molecule's structure, featuring two aromatic rings linked by an amine bridge and functionalized with both an amino and a hydroxyl group, presents several potential points of thermal failure.

  • Key Functional Groups and Sensitivities: The presence of both amino (-NH2) and hydroxyl (-OH) groups makes 4-(4-aminophenylamino)phenol susceptible to oxidation, a process that can be accelerated by heat.[4] The electron-rich aromatic system can readily oxidize to form complex quinone-type structures.

  • Bond Dissociation Energies: The relative stability of the C-N, C-O, C-C, N-H, and O-H bonds will influence the decomposition pathway. Typically, the heteroatomic bonds (C-N, C-O) are more susceptible to cleavage at elevated temperatures compared to the C-C bonds of the aromatic rings.

  • Potential Decomposition Products: Thermal degradation may lead to the evolution of gases such as ammonia (from the amino group), water (from the hydroxyl group), and oxides of carbon and nitrogen.[5] The specific products formed would depend on the decomposition atmosphere (inert or oxidative).

Core Analytical Techniques for Thermal Analysis

A comprehensive assessment of thermal stability is achieved through a combination of thermoanalytical techniques. The two most critical and complementary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is the cornerstone for determining thermal stability. It measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[4] This analysis provides quantitative data on decomposition events.

  • Principle of Operation: A high-precision balance continuously monitors the mass of a sample situated in a furnace. The temperature of the furnace is increased at a constant rate, and the resulting mass loss is plotted against temperature.

  • Key Information Obtained:

    • Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

    • Peak Decomposition Temperature (Tmax): The temperature at which the rate of mass loss is at its maximum, identified by the peak of the derivative of the TGA curve (the DTG curve).

    • Residual Mass: The percentage of the initial mass remaining at the end of the experiment, indicating the formation of char or inorganic residues.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. While TGA tracks mass loss, DSC detects thermal events that involve a change in enthalpy, such as melting, crystallization, and decomposition.

  • Principle of Operation: The sample and an inert reference are heated at the same rate. The instrument measures the additional heat required to maintain the sample at the same temperature as the reference.

  • Complementary Insights:

    • Melting Point (Tm): An endothermic peak in the DSC thermogram indicates the melting point of the crystalline solid.

    • Decomposition Exotherm/Endotherm: Decomposition processes can be either exothermic (releasing heat) or endothermic (absorbing heat). DSC can characterize the energetic nature of the decomposition, which is not discernible from TGA alone.

    • Purity Assessment: The shape and sharpness of the melting peak can provide an indication of the sample's purity.

Experimental Workflow for Thermal Stability Determination

The following section outlines a detailed, self-validating protocol for determining the thermal stability of 4-(4-aminophenylamino)phenol using Thermogravimetric Analysis.

Mandatory Visualization: TGA Experimental Workflow

TGA_Workflow Figure 1: TGA Experimental Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Execution cluster_analysis Data Analysis & Interpretation prep1 1. Obtain a representative sample of 4-(4-aminophenylamino)phenol prep2 2. Ensure sample is dry (e.g., vacuum oven at 60°C) prep1->prep2 prep3 3. Accurately weigh 5-10 mg of the sample into a TGA pan prep2->prep3 inst1 4. Place sample and reference pans in the TGA furnace prep3->inst1 Load Sample inst2 5. Purge with inert gas (N2) at a flow rate of 50-100 mL/min inst1->inst2 inst3 6. Equilibrate at 30°C inst2->inst3 inst4 7. Ramp temperature from 30°C to 800°C at a heating rate of 10°C/min inst3->inst4 an1 8. Plot mass (%) vs. temperature (°C) inst4->an1 Collect Data an2 9. Generate the derivative curve (DTG: %/min vs. °C) an1->an2 an3 10. Determine Tonset, Tmax, and residual mass an2->an3 an4 11. Report findings an3->an4

Sources

Technical Guide: Ionization Behavior and pKa Profile of 4-(4-aminophenylamino)phenol

[1][2]

Executive Summary

4-(4-aminophenylamino)phenol (CAS: 6358-03-8) is a diphenylamine derivative characterized by two distinct ionizable centers on separate aromatic rings: a primary amine and a phenolic hydroxyl group.[1][2][3][4] Its ionization behavior is defined by a wide "neutral window" between pH 6.0 and 10.0, where the molecule exists predominantly in its uncharged, lipophilic form.[1] This guide provides derived dissociation constants, detailed speciation schemes, and critical handling protocols to mitigate the compound's high susceptibility to oxidative degradation during analysis.[1]

Chemical Identity & Structural Analysis[1][2][6][7]

  • IUPAC Name: 4-[(4-aminophenyl)amino]phenol[1][2]

  • Common Synonyms: 4'-Amino-4-hydroxydiphenylamine;

    
    -(4-aminophenyl)-4-hydroxyaniline; Ursol Blue Grey O.[1][2]
    
  • CAS Number: 6358-03-8[1][2][3][4]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 200.24 g/mol [4]

Structural Moieties

The molecule consists of two benzene rings linked by a secondary amine (

12
  • Ring A (Phenolic): Contains an electron-donating hydroxyl group (

    
    ) at the para position relative to the bridge.[1][2]
    
  • Ring B (Anilinic): Contains a primary amine (

    
    ) at the para' position.[2]
    
  • Bridge (Diphenylamine): The secondary amine bridge is sterically hindered and electronically delocalized, rendering it effectively non-basic in aqueous media (pKa < 1).[2]

Ionization Constants (pKa)

Due to the modular nature of the diphenylamine scaffold, the pKa values for this compound are governed by the specific electronic environments of the distal functional groups.[1] The values below are synthesized from experimental data of close structural analogs (4-aminophenol and 4-aminodiphenylamine).

Table 1: Dissociation Constants
Ionization StepFunctional GroupEstimated pKaAssignment
pKa₁ (Acidic) Primary Amine (



)
5.3 ± 0.2 Protonation of the primary aniline nitrogen.[1][2]
pKa₂ (Basic) Phenolic Hydroxyl (



)
10.4 ± 0.2 Deprotonation of the phenol oxygen.[1][2]
Microspecies Distribution[1][2]
  • pH < 4.0 (Cationic): The primary amine is fully protonated (

    
    ).[1][2] The molecule carries a net charge of +1.[2] Solubility is highest in this region.[2]
    
  • pH 6.0 – 9.5 (Neutral): The amine is deprotonated (neutral), and the phenol remains protonated (neutral).[1][2] The molecule is uncharged and exhibits maximum lipophilicity (LogP

    
     1.2–1.5).[2] This is the region of lowest aqueous solubility.[2]
    
  • pH > 11.0 (Anionic): The phenol is deprotonated (

    
    ).[1][2] The molecule carries a net charge of -1.[1][2]
    

Visualization of Ionization & Oxidation Pathways

The following diagram illustrates the pH-dependent speciation and the competing oxidative pathway that complicates pKa determination.

IonizationSchemeCationCATIONIC SPECIES(pH < 5.0)[HO-Ph-NH-Ph-NH3]+NeutralNEUTRAL SPECIES(pH 6.0 - 9.5)HO-Ph-NH-Ph-NH2Cation->Neutral -H+ (pKa ~5.3)AnionANIONIC SPECIES(pH > 10.5)[-O-Ph-NH-Ph-NH2]Neutral->Anion -H+ (pKa ~10.4)QuinoneOXIDATION PRODUCT(Quinone Imine)O=C6H4=N-C6H4=NHNeutral->Quinone Oxidation (-2e-, -2H+)(Air/High pH)

Figure 1: Stepwise ionization equilibria (blue/green arrows) and the susceptibility of the neutral species to oxidation (red dashed arrow).[2]

Experimental Determination Protocol

Challenge: The primary analytical challenge is the compound's redox instability. In the presence of dissolved oxygen, particularly at pH > 7, the electron-rich diphenylamine core oxidizes to a quinone imine (Ursol-type dye), causing yellow/brown discoloration and drifting pH readings.[1]

Recommended Methodology: Anaerobic Spectrophotometric Titration

This method is superior to potentiometry for this compound because it requires lower concentrations (reducing precipitation risk) and allows for the simultaneous monitoring of oxidation byproducts.[2]

Step-by-Step Workflow
  • Solvent Preparation:

    • Use degassed, deionized water (sparged with Argon or Nitrogen for >30 mins).[1][2]

    • Prepare a co-solvent stock if necessary (e.g., 5% Methanol) to ensure solubility of the neutral species, though pure aqueous titration is preferred for accurate pKa.[1]

  • Sample Preparation:

    • Dissolve ~5 mg of 4-(4-aminophenylamino)phenol in 10 mL of 0.01 M HCl (ensures full protonation and stability as the cationic salt).

    • Maintain the sample under an inert atmosphere (glovebox or continuous Ar blanket).[2]

  • Titration Loop:

    • Titrant: Carbonate-free 0.1 M NaOH.

    • Detection: UV-Vis diode array detector (200–500 nm).[1][2]

    • Procedure:

      • Record the UV spectrum of the acidic species (pH ~2).[2]

      • Aliquot NaOH to increase pH in 0.5 unit increments.

      • Allow <30 seconds for equilibration at each step to minimize oxidation time.

      • Record spectra.[2][5] Look for isosbestic points (indicating clean interconversion).[2]

  • Data Analysis:

    • Plot Absorbance vs. pH at

      
       shifts.[2]
      
    • Use the Henderson-Hasselbalch equation to fit the inflection points.[1][2]

    • Quality Control: If an isosbestic point is lost or a new band appears >450 nm (quinone imine), the data point is compromised by oxidation.

Implications for Drug Development & Formulation

Solubility Profile
  • Formulation Risk: The compound is least soluble in the physiological pH range (neutral window).[2] Formulations intended for neutral delivery must utilize surfactants or cyclodextrins.[2]

  • Salt Selection: To maximize solubility, the compound should be isolated as a salt (e.g., Hydrochloride or Sulfate).[1] These salts dissociate to the cation at pH < 5.[2]

Redox Stability[1][9][10]
  • Buffer Incompatibility: Avoid phosphate buffers at pH > 8 without antioxidants (e.g., ascorbic acid, sodium sulfite).[1] The phosphate anion can catalyze the oxidation of aminophenols.

  • Storage: Solid material should be stored under inert gas at -20°C. Solutions must be freshly prepared.

Biological Relevance[1][2]
  • Permeability: The neutral species (pH 7.[2]4) is highly permeable across lipid membranes due to its uncharged diphenylamine character.[2]

  • Toxicity: The oxidation product (quinone imine) is an electrophile capable of haptenization (binding to skin proteins), which is the mechanism behind its contact sensitization potential in hair dyes.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 403, 4-Aminophenol.[1][2] Retrieved from [Link][1][2]

  • Corbett, J. F. (1969). The chemistry of hair-dye oxidation products.[2] Journal of the Society of Cosmetic Chemists. (Foundational text on p-aminophenol/diphenylamine oxidation kinetics).

  • Nematollahi, D., et al. (2012). Investigation on redox mechanism of p-aminophenol in non-aqueous media.[1][2][6] Electrochimica Acta.[2] (Details the quinone imine oxidation pathway).

Methodological & Application

Using 4-(4-aminophenylamino)phenol as an intermediate in azo dye synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Azo Dyes Using 4-(4-Aminophenylamino)phenol

Part 1: Executive Summary & Chemical Logic

4-(4-aminophenylamino)phenol (CAS: 101-54-2), industrially known as Variamine Blue B Base , is a specialized "diazo component" used to synthesize deep blue and violet azo dyes. Unlike simple anilines, this molecule possesses a diphenylamine backbone with both a primary amine (reactive site) and a phenolic hydroxyl group (auxochrome).

Why use this intermediate?

  • Bathochromic Shift: The extended conjugation of the diphenylamine system shifts absorption maxima (

    
    ) toward longer wavelengths (blues/violets) compared to single-ring diazo components.
    
  • Redox Activity: The presence of the p-phenylenediamine moiety allows the resulting dyes to function as redox indicators (changing color upon oxidation/reduction).

  • Chelation Potential: The phenolic group, if ortho to the azo linkage (depending on the coupler), can facilitate metal complexation for improved lightfastness.

The Synthetic Challenge: The "Oxidation Trap" The primary challenge in handling this intermediate is its susceptibility to oxidation. The electron-rich diphenylamine structure can easily oxidize to a quinone-imine form (Variamine Blue radical) before diazotization occurs.

  • Solution: The protocol below utilizes a High-Acidity / Low-Temperature strategy to protonate the secondary amine and phenol, reducing their electron-donating power during the critical diazotization window.

Part 2: Chemical Mechanism & Pathway

The synthesis proceeds via two distinct stages: Diazotization (formation of the electrophile) and Coupling (electrophilic aromatic substitution).

ReactionPathway cluster_warning Avoid: Oxidation Pathway Start 4-(4-aminophenylamino)phenol (Amine Precursor) Acid HCl (Excess) Protonation Start->Acid Stabilization Oxidation Quinone-Imine (Tarry Byproduct) Start->Oxidation Air/High pH Nitrite NaNO2 (aq) Nitrosation Acid->Nitrite +0-5°C Diazo Diazonium Salt Intermediate (Electrophile) Nitrite->Diazo -2 H2O Product Final Azo Dye (Deep Blue/Violet Precipitate) Diazo->Product Coupling (pH 8-9) Coupler Coupling Component (e.g., Naphthol AS / β-Naphthol) Coupler->Product Nucleophilic Attack

Figure 1: Reaction pathway for the synthesis of Variamine Blue azo dyes, highlighting the critical diazotization intermediate.

Part 3: Experimental Protocols

Materials Required
ReagentGradeRole
4-(4-aminophenylamino)phenol>98% (Recrystallize if dark)Diazo Component
Sodium Nitrite (

)
ACS ReagentNitrosating Agent
Hydrochloric Acid (HCl)37% Conc.Acid Source
2-Naphthol (or Naphthol AS)Technical/ReagentCoupling Component
Sodium Hydroxide (

)
PelletspH Adjuster
Sulfamic Acid / UreaReagentNitrite Scavenger
Ice / Distilled Water-Solvent/Coolant
Protocol A: Diazotization (The "Inverse" Method)

Using the inverse addition method prevents partial coupling and triazene formation.

  • Preparation of Amine Slurry:

    • In a 250 mL beaker, disperse 2.14 g (10 mmol) of 4-(4-aminophenylamino)phenol sulfate in 30 mL of distilled water.

    • Add 5 mL of concentrated HCl. Stir vigorously. The amine may not dissolve completely (forming the hydrochloride salt suspension).

    • Cooling: Place the beaker in an ice-salt bath. Cool the internal temperature to 0–2°C .

  • Nitrosation:

    • Prepare a solution of 0.72 g (10.5 mmol) Sodium Nitrite in 5 mL water. Chill to 0°C.

    • Dropwise Addition: Add the nitrite solution to the amine slurry under the surface of the liquid (using a pipette) over 10–15 minutes.

    • Critical Control: Maintain temperature below 5°C. If red fumes (

      
      ) appear, slow down.
      
  • End-Point Validation:

    • Stir for 20 minutes at 0°C.

    • Test 1 (Acidity): Spot on Congo Red paper. Must turn deep blue (indicating free mineral acid). If not, add more HCl.

    • Test 2 (Nitrite Excess): Spot on Starch-Iodide paper. Must turn blue-black immediately. If no color, add small aliquots of

      
       until positive.
      
  • Scavenging:

    • Add a spatula tip (~50 mg) of Sulfamic Acid or Urea to destroy excess nitrous acid. The Starch-Iodide test should now be negative (prevents nitrosylation of the coupler).

    • Result: A clear to slightly turbid, pale brownish-yellow diazonium salt solution. Keep at 0°C. Use immediately.

Protocol B: Coupling Reaction (Alkaline Method)

Example using 2-Naphthol to produce a violet/blue pigment.

  • Coupler Preparation:

    • In a separate 500 mL beaker, dissolve 1.44 g (10 mmol) of 2-Naphthol in 20 mL of 10% NaOH solution.

    • Dilute with 50 mL water and cool to 0–5°C .

    • Optional: Add 1 g of Sodium Acetate to buffer the pH drop during coupling.

  • The Coupling Event:

    • Slowly pour the Diazonium Salt Solution (from Protocol A) into the Coupler Solution with vigorous mechanical stirring.

    • Observation: A deep violet/blue precipitate will form immediately.

    • pH Check: Ensure the pH remains alkaline (pH > 8) during addition. Add NaOH drops if necessary.

  • Maturation & Isolation:

    • Stir the mixture for 30–60 minutes at low temperature, then allow it to warm to room temperature.

    • Acidification: Acidify the slurry with dilute HCl (to pH ~4) to break any sodium salts of the dye and ensure the free dye precipitates.

    • Filtration: Filter under vacuum using a Buchner funnel.

    • Washing: Wash with copious amounts of cold water until the filtrate is neutral and colorless.

Part 4: Quality Control & Characterization

Workflow Logic

Workflow Step1 Synthesize Crude Dye Step2 TLC Analysis (Mobile Phase: Toluene/Ethyl Acetate 9:1) Step1->Step2 Step3 Recrystallization (Solvent: Ethanol or Chlorobenzene) Step2->Step3 If impurities present Step4 Spectroscopy (UV-Vis in MeOH) Step3->Step4

Figure 2: Purification and characterization workflow.

Data Summary Table

ParameterExpected ValueMethod
Appearance Dark violet/black powderVisual
Yield 75% – 85%Gravimetric

560–590 nm (Solvent dependent)UV-Vis Spectroscopy
Melting Point >200°C (Decomposes)Capillary Method
TLC

Distinct spot (No tailing amine)Silica Gel 60

Part 5: Safety & Handling (Critical)

WARNING: Aromatic amines are hazardous.

  • Toxicity: 4-(4-aminophenylamino)phenol is harmful if swallowed or inhaled and is a suspected mutagen.[1][2]

  • Skin Absorption: Wear nitrile gloves (double-gloving recommended) and a lab coat.

  • Waste Disposal: All filtrates containing diazonium salts or unreacted amines must be treated as hazardous chemical waste. Do not pour down the drain.

  • Explosion Hazard: Never dry the isolated diazonium salt. It must be reacted in solution.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7564, 4-Amino-4'-hydroxydiphenylamine. Retrieved from [Link]

  • Carl Roth GmbH (2024). Safety Data Sheet: 4-Aminophenol and derivatives. Retrieved from [Link]

  • Zollinger, H.Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments.
  • Organic Syntheses. Diazotization of o-Tolidine (Analogous Diphenylamine Protocol). Coll. Vol. 2, p. 145. Retrieved from [Link]

Sources

Synthesis of poly(4-(4-aminophenylamino)phenol)-metal nanocomposites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, characterization, and application of Poly(4-(4-aminophenylamino)phenol) (henceforth P(4-APAP) ) and its metal nanocomposites (Ag, Au, Pt). Unlike simple polyaniline or polyphenol, P(4-APAP) is derived from a dimer-like monomer that combines the high conductivity of diphenylamine backbones with the redox versatility of phenolic groups.

Why this material matters:

  • Dual Redox Activity: The polymer backbone exhibits both amine/imine (polyaniline-like) and quinone/hydroquinone (polyphenol-like) redox couples, significantly enhancing sensitivity in electrochemical sensing.

  • Self-Metallization: The monomer’s low oxidation potential allows it to act as a reducing agent for noble metal salts (e.g., AgNO₃, HAuCl₄), enabling a "one-pot" synthesis where the polymer and metal nanoparticles form simultaneously without external reducing agents.

  • Biocompatibility: The phenolic moieties improve aqueous solubility and biocompatibility compared to pure polyaniline, making these composites ideal for biosensors and drug delivery vectors.

Material Science Foundation

The Monomer: 4-(4-aminophenylamino)phenol[1][2]
  • IUPAC Name: 4-[(4-aminophenyl)amino]phenol[1]

  • Synonyms: 4-amino-4'-hydroxydiphenylamine, N-(4-aminophenyl)-4-aminophenol.

  • Structure: A hybrid of aniline and p-aminophenol.

  • Role: Acts as the conductive backbone precursor and the reducing agent for metal ions.

Polymerization Mechanism

The synthesis proceeds via oxidative coupling . Upon oxidation (chemically or electrochemically), the monomer forms a radical cation.

  • Initiation: Oxidation of the amine (-NH2) or hydroxyl (-OH) group.

  • Propagation: Head-to-tail coupling (mainly para-positions) forms a conjugated polyaniline-like chain with pendant hydroxyl groups.

  • Metal Nanocomposite Formation (In-Situ): As the monomer oxidizes to form the polymer, it donates electrons to the metal salt (e.g., Ag⁺ → Ag⁰), resulting in metal nanoparticles embedded within the growing polymer matrix.

ReactionMechanism Monomer Monomer (4-APAP) Oxidant Oxidant / Metal Salt (AgNO3 / HAuCl4) Monomer->Oxidant Redox Reaction Radical Radical Cation Intermediate Monomer->Radical - e⁻ MetalNP Metal Nanoparticles (Ag⁰ / Au⁰) Oxidant->MetalNP + e⁻ (Reduction) Polymer Polymer Chain (Conjugated Backbone) Radical->Polymer Coupling Composite P(4-APAP)-Metal Nanocomposite Polymer->Composite Stabilization MetalNP->Composite Embedding

Figure 1: Mechanistic pathway for the simultaneous polymerization of 4-APAP and reduction of metal ions.

Protocol 1: One-Pot Chemical Synthesis (Scalable)

Objective: Synthesis of bulk P(4-APAP)-Ag Nanocomposite powder for catalytic or antimicrobial applications. Principle: The standard potential of the Ag⁺/Ag couple (+0.80 V) is sufficient to oxidize the monomer, driving polymerization while depositing silver.

Reagents:
  • Monomer: 4-(4-aminophenylamino)phenol (98% purity).

  • Metal Precursor: Silver Nitrate (AgNO₃) or Chloroauric Acid (HAuCl₄).

  • Acid Medium: 1.0 M p-Toluene Sulfonic Acid (p-TSA) or HCl. (p-TSA acts as a dopant and surfactant, improving morphology).

  • Solvent: Deionized Water / Ethanol (1:1 v/v).

Step-by-Step Methodology:
  • Precursor Preparation:

    • Dissolve 0.01 mol of 4-APAP monomer in 50 mL of 1.0 M p-TSA solution. Sonicate for 10 mins to ensure complete dissolution.

    • Note: The solution may turn slightly pink/brown due to air oxidation; use fresh.

  • Oxidant Addition (The Critical Step):

    • Dissolve 0.02 mol AgNO₃ in 20 mL deionized water.

    • Add the AgNO₃ solution dropwise to the monomer solution under vigorous stirring (500 rpm) at 0–5°C (ice bath).

    • Observation: The solution will darken rapidly (brown

      
       black), indicating polymer formation and Ag reduction.
      
  • Reaction Phase:

    • Continue stirring for 12 hours at room temperature.

    • Why: Low temperature initially prevents over-oxidation; room temperature aging ensures high molecular weight and crystal growth of Ag NPs.

  • Purification:

    • Centrifuge the resulting black precipitate at 8,000 rpm for 15 mins.

    • Wash the pellet 3x with deionized water and 2x with ethanol to remove unreacted monomer and excess acid.

    • Validation: The supernatant should be clear and colorless after the final wash.

  • Drying:

    • Dry in a vacuum oven at 60°C for 24 hours.

Table 1: Synthesis Parameters & Effects

ParameterRecommended ValueEffect of Deviation
Monomer:Metal Ratio 1:2 (Molar)< 1:1: Low polymer yield. > 1:4: Agglomerated metal particles.
Acid Dopant p-TSA (1.0 M)HCl: Higher conductivity but lower solubility. p-TSA: Better nanostructure control.
Temperature 0–5°C (Initial)High Temp: Fast reaction, disordered polymer chains, large metal aggregates.

Protocol 2: Electrochemical In-Situ Synthesis (Sensor Fabrication)

Objective: Fabrication of a P(4-APAP)-Au modified Glassy Carbon Electrode (GCE) for drug sensing.

Experimental Setup:
  • Working Electrode: Glassy Carbon Electrode (3 mm dia).

  • Counter Electrode: Platinum Wire.

  • Reference Electrode: Ag/AgCl (3.0 M KCl).

  • Technique: Cyclic Voltammetry (CV).[2][3][4]

Step-by-Step Methodology:
  • Electrode Cleaning:

    • Polish GCE with 0.05 µm alumina slurry on a microcloth. Rinse and sonicate in ethanol/water (1:1) for 3 mins.

  • Electrolyte Preparation:

    • Prepare 0.1 M PBS (pH 7.0) containing:

      • 2.0 mM 4-APAP Monomer .

      • 1.0 mM HAuCl₄ .

  • Electropolymerization:

    • Immerse electrodes in the cell.

    • Perform CV cycling:

      • Range: -0.2 V to +0.8 V.

      • Scan Rate: 50 mV/s.[5]

      • Cycles: 10–20 cycles.

    • Mechanism:[4][6] The monomer oxidizes at the electrode surface (~0.3 V), initiating film growth. Simultaneously, AuCl₄⁻ reduces to Au⁰ at negative potentials, trapping Au nanoparticles in the film.

  • Activation:

    • Rinse the electrode gently with water.

    • Cycle in monomer-free 0.1 M H₂SO₄ (-0.2 to +0.8 V) until a stable voltammogram is obtained. This "breaks in" the film and removes oligomers.

Workflow Start Start: Clean GCE Surface Prep Prepare Electrolyte: 2mM Monomer + 1mM HAuCl4 Start->Prep CV Cyclic Voltammetry (-0.2V to +0.8V, 20 cycles) Prep->CV Film Film Growth: Polymer + Au NPs Deposition CV->Film Oxidation/Reduction Wash Rinse & Activate (0.1 M H2SO4) Film->Wash Final Ready for Sensing (P(4-APAP)-Au/GCE) Wash->Final

Figure 2: Electrochemical fabrication workflow for sensor development.

Characterization & Validation

To ensure scientific integrity, the synthesized material must be validated using the following self-consistent checks:

  • UV-Vis Spectroscopy:

    • Polymer Band: ~300 nm ($ \pi-\pi^* $) and ~550–600 nm (polaron/quinone).

    • Metal Band: Surface Plasmon Resonance (SPR) peak at ~420 nm (Ag) or ~530 nm (Au).

    • Check: If the SPR peak is absent, the metal did not reduce or is buried too deeply.

  • FTIR Spectroscopy:

    • Quinoid Ring: ~1580 cm⁻¹.

    • Benzenoid Ring: ~1500 cm⁻¹.

    • Metal Interaction: Shifts in the -NH or -OH stretching frequencies (3200–3400 cm⁻¹) indicate coordination with metal nanoparticles.

  • Electrochemical Impedance Spectroscopy (EIS):

    • The Charge Transfer Resistance ($ R_{ct} $) of the nanocomposite should be significantly lower than the pure polymer, confirming the conductivity enhancement by metal nanoparticles.

Application Case Study: Drug Sensing

Scenario: Detection of Acetaminophen (Paracetamol). Mechanism: The P(4-APAP)-Metal composite acts as an electrocatalyst. The quinone-imine sites on the polymer backbone mediate proton-coupled electron transfer, while the metal nanoparticles increase the active surface area and facilitate electron tunneling.

  • Result: A defined oxidation peak for Acetaminophen appears at ~0.35 V (vs Ag/AgCl), with a current response 3–5x higher than a bare electrode.

  • Linear Range: 0.1 µM – 100 µM.

  • LOD: < 50 nM.

References

  • Synthesis of Poly(4-aminodiphenylamine)-Silver Nanocomposites

    • Source: Polymer International (via ResearchG
    • Context: Describes the base protocol for oxidizing diphenylamine-derivatives with silver nitr
  • Electropolymeriz

    • Source: MDPI (Sensors / Molecules)
    • Context: Details the electrochemical behavior of aminophenol monomers and their adsorption/polymeriz
  • Green Synthesis of Silver-Polymer Nanocomposites

    • Source: N
    • Context: Validates the use of amine/phenol groups as reducing agents for silver ions in aqueous media.
  • Electrochemical Modification of Electrodes with Poly(aminophenol)

    • Source: ResearchG
    • Context: Provides CV parameters and pH dependence for the polymerization of aminophenol deriv

Sources

Application Notes: Catalytic Oxidation of 4-(4-aminophenylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-(4-aminophenylamino)phenol Oxidation

4-(4-aminophenylamino)phenol is a complex aromatic compound featuring both phenolic hydroxyl and secondary/primary amino functional groups.[1][2] This unique structure makes it highly susceptible to oxidation, a characteristic that is both a challenge for its storage and a gateway to valuable chemical transformations.[1][3] The oxidation of this molecule and its simpler analogue, p-aminophenol, typically proceeds through highly reactive quinone imine intermediates.[1][4] These intermediates are pivotal in various fields, serving as precursors in the synthesis of dyes, pharmaceuticals, and polymers.[5][6] However, controlling the oxidation is critical, as these reactive species can readily undergo further reactions, including polymerization or coupling, leading to a complex mixture of products.[1]

This guide provides an in-depth exploration of various catalytic protocols designed to control and direct the oxidation of 4-(4-aminophenylamino)phenol. We will delve into enzymatic, electrochemical, and chemical catalytic systems, explaining the underlying mechanisms and providing detailed, field-proven protocols for researchers and drug development professionals.

Section 1: Enzymatic Oxidation using Laccase

Enzymatic catalysis offers a "green" and highly selective alternative to traditional chemical methods.[7] Laccases (benzenediol:oxygen oxidoreductases) are multi-copper oxidases that are particularly effective for oxidizing phenolic compounds.[8][9] They utilize molecular oxygen as the oxidant, producing only water as a byproduct, which makes them environmentally benign.[8][9] For substrates like 4-(4-aminophenylamino)phenol, laccase facilitates a one-electron oxidation to generate a phenoxyl radical, which can then undergo controlled coupling or further oxidation.[9][10]

Underlying Mechanism of Laccase Catalysis

The catalytic cycle of laccase involves the removal of a single electron and a proton from the phenolic hydroxyl group of the substrate. This generates a reactive phenoxyl radical intermediate.[10] This radical can then be delocalized across the aromatic system. In the subsequent, non-enzymatic step, these radicals can couple with each other (oxidative coupling) or with other molecules to form dimers, oligomers, or polymers.[10] The reaction pathway and final product distribution are heavily influenced by reaction conditions such as pH, temperature, and substrate concentration.

G sub 4-(4-aminophenylamino)phenol rad Phenoxyl Radical Intermediate sub->rad Laccase (e.g., from Trametes versicolor) O₂ → 2H₂O (-e⁻, -H⁺) prod Quinone Imine / Coupled Products (Dimers, Polymers) rad->prod Non-enzymatic Coupling & Further Oxidation

Caption: Laccase-catalyzed oxidation pathway of 4-(4-aminophenylamino)phenol.

Protocol: Laccase-Mediated Oxidation

This protocol is adapted from established methods for the laccase-catalyzed oxidation of various phenolic compounds.[8][10]

Materials:

  • 4-(4-aminophenylamino)phenol

  • Laccase from Trametes versicolor (TvL)

  • Phosphate buffer (0.1 M)

  • Ethanol (for stock solution)

  • Round bottom flasks

  • Stirring plate and magnetic stir bars

  • Incubator or water bath

Procedure:

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer and adjust the pH to 5.7. This pH is near the optimum for many fungal laccases, including TvL.[7][10]

  • Substrate Stock Solution: Prepare a concentrated stock solution of 4-(4-aminophenylamino)phenol in ethanol. The use of an organic co-solvent is often necessary for substrates with limited aqueous solubility.

  • Enzyme Solution: Prepare a solution of TvL in the phosphate buffer (e.g., 0.5 mg/mL). Determine the enzymatic activity using a standard substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to ensure enzyme viability.[10]

  • Reaction Setup: In a 100 mL round bottom flask, combine 50 mL of the phosphate buffer with the desired amount of the substrate stock solution. For example, to achieve a final concentration of 4 mM, add the appropriate volume of the stock.[8]

  • Initiation: Equilibrate the reaction mixture to 30 °C under continuous stirring (e.g., 140 rpm).[10] Initiate the reaction by adding the laccase solution.

  • Incubation: Allow the reaction to proceed at 30 °C for a predetermined time (e.g., 1, 2, 6, or 24 hours).[10] Reaction progress can be monitored by taking aliquots at different time points.

  • Termination and Extraction: Terminate the reaction by denaturing the enzyme (e.g., by boiling or adding a strong solvent). Extract the products from the aqueous phase using an appropriate organic solvent like ethyl acetate.[8]

  • Analysis: Analyze the extracted products using techniques such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry to determine conversion and product distribution.[8]

Key Experimental Parameters
ParameterTypical RangeRationale & Justification
pH 5.0 - 6.0Fungal laccases generally exhibit optimal activity in a slightly acidic environment.[7]
Temperature 30 - 45 °CBalances enzyme activity and stability. Higher temperatures can increase reaction rates but may lead to faster enzyme denaturation.[7][10]
Enzyme Conc. 0.1 - 1.0 mg/mLHigher enzyme concentration leads to faster reaction rates, but cost and potential for aggregation must be considered.
Substrate Conc. 1 - 10 mMSubstrate inhibition can occur at high concentrations. The optimal concentration should be determined empirically.[11]
Reaction Time 1 - 24 hoursDependent on the desired conversion level and enzyme stability over time.[10]

Section 2: Electrochemical Oxidation

Electrochemical methods provide a powerful, reagent-free approach to oxidation. By applying a specific potential to an electrode, one can precisely control the electron transfer process, driving the oxidation of 4-(4-aminophenylamino)phenol.[1] This technique is widely used for both synthesis and analytical determination.[12][13]

Underlying Mechanism of Electrochemical Oxidation

The electrochemical oxidation of p-aminophenol derivatives in aqueous solution is often described as an ECE (Electron transfer-Chemical reaction-Electron transfer) process.[1] The initial step involves a one-electron oxidation at the electrode surface to form a radical cation. This is followed by a chemical step (e.g., deprotonation or hydrolysis) and a subsequent electron transfer to form the final product, such as a quinone imine. In acidic media, the quinone imine can undergo hydrolysis to form p-benzoquinone.[14][15]

G sub 4-(4-aminophenylamino)phenol (p-AP derivative) step1 Step 1 (E): Radical Cation Formation sub->step1 -e⁻ (at Electrode) step2 Step 2 (C): Chemical Reaction (e.g., Deprotonation) step1->step2 step3 Step 3 (E): Quinone Imine Formation step2->step3 -e⁻, -2H⁺ final Final Product (Quinone Imine) step3->final

Caption: A generalized ECE mechanism for electrochemical oxidation of p-aminophenol derivatives.

Protocol: Controlled-Potential Electrolysis

This protocol describes a general procedure for the bulk oxidation of 4-(4-aminophenylamino)phenol to its corresponding quinone imine derivative.

Materials:

  • 4-(4-aminophenylamino)phenol

  • Supporting electrolyte (e.g., 0.1 M HClO₄ or phosphate buffer)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (Working, Counter, and Reference electrodes)

  • Working electrode: Glassy carbon or platinum

  • Counter electrode: Platinum wire or mesh

  • Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Nitrogen or Argon gas for deoxygenation

Procedure:

  • Determine Oxidation Potential: First, perform cyclic voltammetry (CV) on a small analytical scale to determine the oxidation potential of 4-(4-aminophenylamino)phenol under the desired conditions.[14] A typical scan rate would be 100 mV/s. The potential for the main anodic (oxidation) peak will be used for bulk electrolysis.

  • Prepare Electrolyte Solution: Prepare a solution of the supporting electrolyte in high-purity water. The choice of electrolyte and pH can significantly influence the reaction pathway and product stability.[14]

  • Cell Setup: Assemble the three-electrode cell. The working electrode provides the surface for the reaction, the counter electrode completes the circuit, and the reference electrode provides a stable potential for control.

  • Deoxygenation: Dissolve the 4-(4-aminophenylamino)phenol in the electrolyte solution and place it in the cell. Purge the solution with an inert gas (N₂ or Ar) for at least 20-30 minutes to remove dissolved oxygen, which can interfere with the reaction.

  • Bulk Electrolysis: Apply a constant potential to the working electrode, typically set at or slightly above the peak oxidation potential determined from the CV.

  • Monitoring: Monitor the current over time. The current will decrease exponentially as the starting material is consumed. The reaction is considered complete when the current drops to a low, steady background level.

  • Workup and Analysis: After electrolysis, the product may be isolated from the electrolyte solution by extraction or other purification methods. The product structure can be confirmed by spectroscopic techniques (NMR, IR, MS) and the purity assessed by HPLC.[12][16]

Experimental Workflow

Caption: Workflow for preparative electrochemical oxidation.

Section 3: Homogeneous Metal-Complex Catalysis

Transition metal complexes can act as efficient catalysts for aerobic oxidation reactions. Copper(II) complexes, in particular, have been shown to mimic the function of enzymes like phenoxazinone synthase, which catalyzes the oxidative coupling of o-aminophenols.[17] These systems can activate molecular oxygen under mild conditions to perform selective oxidations.

Protocol: Copper(II)-Catalyzed Aerobic Oxidation

This protocol is based on the use of mononuclear copper(II) complexes for the oxidation of aminophenols.[17]

Materials:

  • 4-(4-aminophenylamino)phenol

  • Copper(II) catalyst, e.g., [Cu(L)Cl₂] where L is a suitable N-donor ligand

  • Solvent (e.g., Methanol, Acetonitrile)

  • Oxygen or air supply

Procedure:

  • Catalyst Synthesis: Synthesize or procure a suitable copper(II) complex. The choice of ligand is crucial as it modulates the redox potential and catalytic activity of the copper center.[17][18]

  • Reaction Setup: In a reaction vessel, dissolve the 4-(4-aminophenylamino)phenol substrate in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of the copper(II) complex (e.g., 1-5 mol%).

  • Reaction Conditions: Stir the reaction mixture vigorously under an atmosphere of oxygen or clean air at room temperature or slightly elevated temperatures.

  • Monitoring: Follow the reaction progress using Thin Layer Chromatography (TLC) or by taking aliquots for HPLC analysis. The formation of colored products is often a visual indicator of reaction progress.[1]

  • Workup: Once the starting material is consumed, the catalyst can be removed (e.g., by filtration if heterogeneous, or by silica gel chromatography). The solvent is then removed under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the desired oxidized species.

Key Considerations
  • Ligand Design: The electronic and steric properties of the ligand coordinated to the copper center are paramount in determining the catalyst's efficiency and selectivity.[18]

  • Solvent Choice: The solvent can influence the solubility of oxygen and the stability of reaction intermediates.

  • Oxygen Supply: Ensuring an adequate supply of oxygen is critical for catalyst turnover and efficient reaction. Vigorous stirring and a positive pressure of O₂ can enhance reaction rates.

Section 4: Analytical Methods for Monitoring Oxidation

Proper analytical techniques are essential for determining reaction kinetics, conversion rates, and product identity.

TechniqueApplicationDetails & Rationale
HPLC Quantitative analysis of substrate consumption and product formation.Reversed-phase HPLC with a UV detector is highly effective. A mobile phase of acetonitrile and water with an acid buffer (e.g., sulfuric or perchloric acid) allows for good separation of the polar starting material and its less polar oxidized products.[16] Detection at 275 nm is often suitable for these aromatic compounds.[16]
Cyclic Voltammetry (CV) Determining redox potentials and studying reaction mechanisms.Provides real-time information on the electron transfer steps. The appearance and disappearance of anodic and cathodic peaks can elucidate the formation of intermediates and final products.[19][20]
UV-Vis Spectroscopy Monitoring the formation of colored products.The oxidation of aminophenols often leads to the formation of colored quinone imine structures, which have distinct absorbance maxima in the visible region, allowing for straightforward reaction tracking.[21][22]
Mass Spectrometry (MS) Product identification and structural elucidation.Coupled with HPLC (LC-MS), it provides molecular weight information, confirming the identity of the oxidation products and any potential side products.[8]

References

  • Gaitan-Jurado, A. J., et al. (2024). Laccase-Mediated Oxidation of Phenolic Compounds from Wine Lees Extract towards the Synthesis of Polymers with Potential Applications in Food Packaging. PMC. Retrieved from [Link]

  • Zou, D., et al. (2023). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. PMC. Retrieved from [Link]

  • Khalid, W., et al. (n.d.). Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). ResearchGate. Retrieved from [Link]

  • Ihssen, J., et al. (2014). Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity. PLOS One. Retrieved from [Link]

  • Kajay Remedies. (n.d.). 4 Aminophenol (Para Amino Phenol) | CAS 123-30-8. Retrieved from [Link]

  • García-Hernández, R., et al. (2025). Laccase-mediated catalytic oxidation of phenolic compounds: Substrate specificity, reaction kinetics, and applications in industrial wastewater treatment. International Journal of Advanced Biochemistry Research. Retrieved from [Link]

  • Gupta, N., et al. (2015). Electrochemical Oxidation of Some Aminophenols in Various pHs. Request PDF on ResearchGate. Retrieved from [Link]

  • Paul, G. C. (2016). Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica. Retrieved from [Link]

  • Tajik, S., et al. (2023). State-of-art advances on removal, degradation and electrochemical monitoring of 4-aminophenol pollutants in real samples: A review. PubMed. Retrieved from [Link]

  • Nguyen, L. N., et al. (2019). Laccase-Catalyzed Oxidation of Mixed Aqueous Phenolic Substrates at Low Concentrations. MDPI. Retrieved from [Link]

  • Muñoz, J., et al. (2011). Catalytic oxidation of o-aminophenols and aromatic amines by mushroom tyrosinase. ScienceDirect. Retrieved from [Link]

  • Jeon, J.-R., & Chang, Y.-S. (2013). Laccase-catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications. PMC. Retrieved from [Link]

  • Kumara, B. C., et al. (2015). Electrochemical Investigation of 4-Aminophenol at CTAB Modified Carbon Paste Electrode: A Cyclic Voltammetric. ResearchGate. Retrieved from [Link]

  • Bhowmick, I., et al. (2019). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • De Souza, D., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. RUA - Repositório da Universidade de Alicante. Retrieved from [Link]

  • Liu, Y., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. ScienceDirect. Retrieved from [Link]

  • Eyer, P., et al. (1986). Activation and detoxication of aminophenols. II. Synthesis and structural elucidation of various thiol addition products of 1,4-benzoquinoneimine and N-acetyl-1,4-benzoquinoneimine. PubMed. Retrieved from [Link]

  • Joseph, J. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Juniper Publishers. Retrieved from [Link]

  • Tajik, S., et al. (2025). An effective electrochemical sensor for 4-aminophenol determination using modified carbon paste electrode. Journal of Environmental and Bioanalytical Electrochemistry. Retrieved from [Link]

  • Veeprho. (n.d.). 4-((4-aminophenyl)amino)phenol | CAS 6358-03-8. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Purification techniques for technical grade 4-(4-aminophenylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of technical grade 4-(4-aminophenylamino)phenol (CAS 6358-03-8). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity material essential for pharmaceutical synthesis and other advanced applications. We will move beyond simple protocols to explain the causality behind each step, providing a robust framework for troubleshooting and optimization.

PART 1: Initial Assessment & Common Impurities

Before beginning any purification, a preliminary analysis of your technical-grade material is crucial. This initial assessment will inform your purification strategy.

Frequently Asked Questions: Understanding Your Crude Material

Q1: What are the likely impurities in my technical-grade 4-(4-aminophenylamino)phenol?

A1: The impurity profile is heavily dependent on the synthetic route. A common method involves the coupling of 4-aminophenol with an activated p-nitroaryl compound (e.g., p-chloronitrobenzene) followed by the reduction of the nitro group.[1]

Therefore, your crude material may contain:

  • Unreacted Starting Materials: 4-aminophenol and the p-nitroaryl compound.

  • Intermediate: The unreduced 4-(4-nitrophenylamino)phenol.

  • Oxidation/Degradation Products: Highly colored quinone-imine species, which are a primary cause of discoloration.[1] The presence of both amino and hydroxyl groups makes the target molecule highly susceptible to air oxidation.[1]

  • Byproducts from Precursor Synthesis: If the 4-aminophenol precursor was impure, you might find traces of aniline, nitrobenzene, or 4,4'-diaminodiphenylether.[2][3][4]

Q2: My crude material is dark brown/purple, not off-white. Is it usable?

A2: Yes, this is a very common issue and the primary reason for purification. The dark color is almost certainly due to the presence of oxidized, polymeric, or quinone-type impurities.[1] While the bulk of the material may be the desired product, these highly colored species must be removed, especially for pharmaceutical applications. The intensity of the color suggests a higher impurity load, which will necessitate a more rigorous purification strategy.

Q3: What is the first analytical step I should take?

A3: Thin-Layer Chromatography (TLC) is the ideal first step. It is rapid, inexpensive, and provides a wealth of information.

  • Causality: TLC allows you to visualize the number of components in your mixture. By co-spotting with available standards (like 4-aminophenol), you can tentatively identify impurities. The relative Rf values will also help in designing a column chromatography separation. For instance, the desired product is highly polar and will likely have a low Rf, while less polar starting materials or byproducts will travel further up the plate.

A typical starting TLC system would be a silica plate developed with a mobile phase of Ethyl Acetate/Hexane (e.g., 7:3 v/v). Spots can be visualized under UV light.[5]

PART 2: Troubleshooting Common Purification Challenges

This section addresses specific problems you may encounter during purification experiments.

Troubleshooting Guide: From Discoloration to Low Yield

Q1: I tried recrystallizing my product, but it "oiled out" instead of forming crystals. What went wrong?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This happens when the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture.

  • Root Causes & Solutions:

    • Insoluble Impurities: High levels of impurities can depress the melting point of your compound and interfere with crystal lattice formation.

    • Excessive Cooling Rate: Cooling the solution too quickly can shock the system, preventing the slow, ordered process of crystallization. Allow the solution to cool slowly to room temperature before moving it to an ice bath.

    • Inappropriate Solvent: The solvent may be too good, preventing the compound from precipitating effectively.

  • Troubleshooting Steps:

    • Re-heat the mixture until the oil redissolves completely.

    • Add a small amount of a co-solvent in which your compound is less soluble (a "poor" solvent) to reduce the overall solvating power. For example, if you are using ethanol (a "good" solvent), you might slowly add water (a "poor" solvent) until the solution becomes slightly cloudy (the cloud point). Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.

    • Perform a "hot filtration" to remove any insoluble particulate matter before allowing the solution to cool.

Q2: My product looks clean after purification, but it turns color again within hours or days. How can I prevent this?

A2: This indicates post-purification oxidation. Aminophenols are notoriously sensitive to air and light.[6][7]

  • Mechanistic Insight: The phenol and aniline moieties are electron-rich and readily oxidized, especially in the presence of base or trace metals, to form highly conjugated, colored quinone-imines.[1]

  • Preventative Measures:

    • Work Under Inert Atmosphere: When possible, conduct the final steps of your purification (e.g., filtration, drying) under a nitrogen or argon atmosphere.

    • Use Antioxidants: During recrystallization from aqueous solutions, add a small amount (e.g., 0.1-1% w/v) of a reducing agent like sodium bisulfite (NaHSO3) or sodium metabisulfite to the solvent.[3] This will scavenge dissolved oxygen and prevent oxidation.

    • Storage: Store the final, dry product in an amber vial, purge with nitrogen or argon, and store at a low temperature (-20°C is recommended for long-term stability).

Q3: My purification yield is very low. Where could my product be going?

A3: Product loss can occur at multiple stages. A systematic check is required.

  • Potential Loss Points:

    • Recrystallization: Using too much solvent will result in a significant amount of your product remaining in the mother liquor. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude material. Also, ensure you have cooled the solution sufficiently to maximize precipitation.

    • Column Chromatography: If the mobile phase is too polar, your product may elute too quickly along with impurities. Conversely, if it's not polar enough, your product may remain adsorbed to the silica gel.

    • Extractions: During an acid-base extraction, ensure the pH is adjusted correctly in each step. Check the pH of the aqueous phase with pH paper. Multiple extractions (e.g., 3x with smaller volumes) are more efficient than a single extraction with a large volume.

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting a purification method based on the initial assessment of the crude material.

Purification_Workflow cluster_start Initial Assessment cluster_decision Impurity Profile Analysis cluster_paths Purification Pathways cluster_end Final Product Start Technical Grade 4-(4-aminophenylamino)phenol TLC Perform TLC Analysis (e.g., 7:3 EtOAc/Hex) Start->TLC Decision Analyze TLC Plate TLC->Decision Recrystallize Primary Method: Recrystallization Decision->Recrystallize  Few spots,  baseline + 1 major spot Column Secondary Method: Column Chromatography Decision->Column  Multiple close-running spots,  streaking Extract Alternative Method: Acid-Base Extraction Decision->Extract  Known acidic/basic  impurities present Purity Assess Purity (HPLC, NMR) Recrystallize->Purity Column->Purity Extract->Purity End Pure Product (Store under N2) Purity->End

Caption: Decision workflow for selecting a purification technique.

PART 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for common purification techniques.

Protocol 1: Optimized Recrystallization

Recrystallization is often the most efficient method for removing small amounts of impurities from a solid sample. The key is selecting an appropriate solvent system.

  • Causality of Solvent Selection: An ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed via hot filtration). Given the polarity of 4-(4-aminophenylamino)phenol, polar protic solvents are a good starting point.

Solvent Selection Comparison
Solvent SystemSuitability for ProductSuitability for ImpuritiesProsCons
Hot Water Moderately soluble.[8]High for polar impurities (e.g., 4-aminophenol).Inexpensive, non-toxic, effective for removing salts.High boiling point can promote oxidation.
Ethanol/Water Highly soluble in hot ethanol.Variable. Good for tuning polarity.Excellent solvating power, easily removed.May require careful optimization of the solvent ratio.
Acetone Good solubility.[6][8]Good for many organic byproducts.Volatile, easy to remove.Can be too strong a solvent, leading to low recovery.
Ethyl Acetate Soluble.[6][8]Good for moderately polar impurities.Good balance of polarity and volatility.Can be flammable.
Step-by-Step Procedure (Ethanol/Water System)
  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle reflux.

  • Decolorization (Optional): If the solution is still highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% of the solute weight). Return the mixture to a brief boil for 5-10 minutes.

    • Expertise Note: Charcoal adsorbs large, flat, conjugated molecules, which are often the source of color. Use sparingly to avoid adsorbing your product.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This removes the charcoal and any insoluble impurities.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water to remove residual ethanol.

  • Drying: Dry the purified crystals under vacuum. For optimal stability, dry in a vacuum oven at a moderate temperature (e.g., 50-60°C).

Protocol 2: Flash Column Chromatography

This technique is superior for separating complex mixtures with multiple components of varying polarities.[5]

  • Principle of Separation: Flash chromatography utilizes a stationary phase (silica gel) and a mobile phase (solvent mixture). Compounds in the mixture partition between the two phases based on their polarity. Less polar compounds spend more time in the mobile phase and elute faster, while more polar compounds interact more strongly with the silica and elute slower.

Step-by-Step Procedure
  • Select Mobile Phase: Use TLC to determine the optimal solvent system. The ideal system gives your product an Rf value of approximately 0.25-0.35. A good starting point is a gradient of Ethyl Acetate in Hexane (e.g., starting from 30% EtOAc and gradually increasing).

  • Pack the Column: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., 30% EtOAc/Hexane). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve your crude material in a minimal amount of a strong solvent (like acetone or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method, which generally leads to better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes. Gradually increase the polarity of the mobile phase (e.g., move from 30% to 50% to 70% EtOAc) to elute compounds of increasing polarity.

  • Monitor Fractions: Spot each fraction on a TLC plate to determine which ones contain your pure product.

  • Combine & Isolate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

Purity Assessment: Validating Your Results

After purification, you must verify the purity of your material. High-Performance Liquid Chromatography (HPLC) is the gold standard.[9]

Typical HPLC Conditions
ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)[9]The non-polar stationary phase effectively retains and separates aromatic compounds based on polarity.
Mobile Phase Gradient elution with Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer pH 6.3)[9]Allows for the separation of both polar and non-polar impurities in a single run.
Detection UV at ~225-275 nm[9]The aromatic rings of the analyte and related impurities have strong UV absorbance in this range.
Flow Rate 1.0 mL/min[9]A standard flow rate providing good resolution and reasonable run times.

A successful purification will show a single major peak (>98% area) in the HPLC chromatogram at the retention time corresponding to 4-(4-aminophenylamino)phenol.

PART 4: References

  • PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). CN1021818C - The method for purifying crude 4-aminophenol. Retrieved February 22, 2026, from

  • Solubility of Things. (n.d.). 4-Aminophenol. Retrieved February 22, 2026, from [Link]

  • Ataman Kimya. (n.d.). 4-AMINOPHENOL. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). US3658905A - Process for the purification of p-aminophenol. Retrieved February 22, 2026, from

  • L. G. D. Fatjo, J. O. De Beer & C. H. Van Peteghem. (1994). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst, 119, 2739-2742. [Link]

  • Veeprho. (n.d.). 4-((4-aminophenyl)amino)phenol | CAS 6358-03-8. Retrieved February 22, 2026, from [Link]

  • Kajay Remedies. (n.d.). 4 Aminophenol (Para Amino Phenol) | CAS 123-30-8. Retrieved February 22, 2026, from [Link]

  • Z. Fijalek, M. K. Dudzinska, & E. S. K. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 895-900. [Link]

  • Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL. Retrieved February 22, 2026, from

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Solving solubility issues of 4-(4-aminophenylamino)phenol in neutral buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Solubilizing 4-(4-aminophenylamino)phenol in Neutral Buffers

Welcome to the technical support guide for 4-((4-aminophenyl)amino)phenol (CAS No. 6358-03-8).[1][2] This molecule, a derivative of both aromatic amines and phenols, presents a significant formulation challenge due to its poor aqueous solubility, particularly in buffers at or near neutral pH (e.g., PBS, pH 7.4). Its amphoteric nature—possessing both a weakly acidic phenolic hydroxyl group and basic amino groups—is the primary driver of this behavior.[3][4] Solubility is lowest when the molecule is in its neutral, un-ionized state, a condition that is prevalent in the pH 6-8 range.[5]

This guide is designed for researchers, scientists, and drug development professionals to provide a logical, step-by-step framework for diagnosing and overcoming solubility issues. We will move from fundamental principles and simple adjustments to more advanced formulation strategies, explaining the scientific rationale behind each approach to empower you to make informed decisions in your experiments.

Troubleshooting Guide & FAQs

Question 1: Why is my 4-(4-aminophenylamino)phenol crashing out of my neutral buffer (e.g., PBS, pH 7.4)?

Answer: This is the most common issue encountered and is directly related to the molecule's chemical structure. 4-(4-aminophenylamino)phenol is amphoteric, meaning it has both acidic and basic functional groups.

  • The Phenolic Group (-OH): This group is weakly acidic. At high pH (basic conditions), it deprotonates to form a negatively charged phenoxide ion (-O⁻), which is significantly more water-soluble.

  • The Amino Groups (-NH- and -NH₂): These groups are weakly basic. At low pH (acidic conditions), they can become protonated to form positively charged ammonium salts (-NH₂⁺- and -NH₃⁺), which are also much more soluble in water.

In a neutral pH range (approximately 6-8), the molecule exists predominantly in its neutral, uncharged form.[5] This form has the lowest affinity for polar solvents like water, leading to very poor solubility and precipitation.

The following diagram illustrates how pH affects the ionization state and, consequently, the aqueous solubility of the molecule.

G cluster_0 Low pH (Acidic) cluster_1 Neutral pH (~5.5-9.5) cluster_2 High pH (Basic) Acid Protonated Form (Cationic) HIGH SOLUBILITY Neutral Neutral Form (Zwitterionic/Uncharged) LOWEST SOLUBILITY Acid->Neutral Increase pH Neutral->Acid Decrease pH Base Deprotonated Form (Anionic) HIGH SOLUBILITY Neutral->Base Increase pH Base->Neutral Decrease pH

Caption: pH-dependent ionization and solubility of an amphoteric molecule.

Question 2: What is the first and simplest strategy I should try to dissolve my compound?

Answer: The most direct and often successful initial strategy is pH adjustment to create a concentrated stock solution, which is then diluted into your final neutral buffer. This method leverages the molecule's pH-dependent solubility to get it into solution before carefully adjusting the pH back towards neutral.

Causality: By moving the pH far from the molecule's isoelectric point, you force it into its highly soluble ionized (salt) form.[6] This allows you to create a concentrated stock that would be impossible to make directly in a neutral buffer. When this stock is diluted into a larger volume of neutral buffer, the final concentration of the compound may be low enough to remain in solution, even as the pH is neutralized.

  • Choose Your Path:

    • Acidic Stock (Recommended First): Weigh your 4-(4-aminophenylamino)phenol powder. Add a small volume of deionized water to create a slurry. While stirring, add 1M HCl dropwise until the solid completely dissolves. This typically occurs at a pH below 4.

    • Basic Stock (Use with Caution): Weigh your powder and add deionized water to form a slurry. While stirring, add 1M NaOH dropwise until the solid dissolves. This usually happens at a pH above 11.

      • Trustworthiness Note: Be aware that phenolic compounds can be susceptible to oxidation, which is often accelerated at high pH and in the presence of air. If you choose the basic route, consider de-gassing your water and working quickly. A color change to brown or violet may indicate degradation.

  • Finalize Stock: Once dissolved, add deionized water to reach your desired final stock concentration (e.g., 10 mM, 50 mM).

  • Dilution & Neutralization:

    • Add the required volume of your final neutral buffer (e.g., PBS pH 7.4) to a new tube.

    • While stirring the buffer, slowly add the small volume of your concentrated acidic or basic stock solution. The large volume of buffer should effectively neutralize the small amount of acid or base from your stock, bringing the final pH close to the buffer's target pH.

    • Verify the final pH of your solution and adjust if necessary with dilute HCl or NaOH.

  • Self-Validation: Observe the final solution. It should be clear and free of precipitates. If precipitation occurs, your final concentration is still too high for the neutral buffer system. You may need to either lower the final concentration or combine this method with another strategy below.

Question 3: The pH adjustment method didn't work or is not suitable for my experiment. What's next?

Answer: If pH manipulation is not an option, the next logical step is to use co-solvents or solubilizing excipients like surfactants or cyclodextrins. The best approach depends on the required concentration and the tolerance of your experimental system (e.g., cell culture) to these additives.

The following workflow provides a decision-making process for solubility enhancement.

Caption: Troubleshooting workflow for solubility enhancement.

Question 4: How do I use co-solvents, and which one should I choose?

Answer: Co-solvents are water-miscible organic solvents that increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[6][7][8] The general principle is to dissolve the compound in a small amount of a strong organic solvent first, then dilute this into your aqueous buffer.

Expertise & Experience: The key is to use the absolute minimum amount of co-solvent necessary, as high concentrations can negatively impact biological assays (e.g., cell viability, enzyme activity). A final co-solvent concentration of <1% (v/v) is a common goal, with <0.5% being ideal for many cell-based experiments.

Co-SolventTypical Starting Stock ConcentrationProsCons
DMSO (Dimethyl sulfoxide)10-100 mMExcellent solubilizing power for many compounds.[9]Can be toxic to cells, even at low concentrations (<0.5%). Can interfere with some assays.
Ethanol (EtOH)10-50 mMLess toxic than DMSO.[7] Good for moderately non-polar compounds.Less powerful solubilizer than DMSO. Can cause protein precipitation at higher concentrations.
PEG 400 (Polyethylene Glycol 400)10-50 mMLow toxicity. Commonly used in formulations.[7]More viscous. May not be as effective as DMSO for highly insoluble compounds.
Propylene Glycol (PG)10-50 mMLow toxicity, common pharmaceutical excipient.[7]Similar in power to Ethanol and PEG 400.
  • Preparation: Weigh your 4-(4-aminophenylamino)phenol and dissolve it in a minimal volume of your chosen co-solvent (e.g., 100% DMSO) to create a high-concentration stock (e.g., 50 mM). Gentle warming or vortexing may assist dissolution.

  • Serial Dilution (Optional): If needed, perform intermediate dilutions of your concentrated stock in the same co-solvent.

  • Final Dilution: Add your final aqueous buffer to a tube. While vortexing, add the small volume of the co-solvent stock to achieve the desired final concentration. For example, add 2 µL of a 50 mM DMSO stock to 998 µL of buffer for a final concentration of 100 µM with 0.2% DMSO.

  • Self-Validation: The final solution should be clear. Always run a "vehicle control" in your experiment containing the same final concentration of the co-solvent without the compound to account for any effects of the solvent itself.

Question 5: Co-solvents are not working or are incompatible with my assay. How can cyclodextrins help?

Answer: Cyclodextrins are an excellent and widely used strategy for compounds that are difficult to solubilize, especially for in-vivo or sensitive in-vitro applications where organic co-solvents are undesirable.[10][11]

Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic (water-repelling) interior cavity and a hydrophilic (water-attracting) exterior.[][13] The poorly soluble 4-(4-aminophenylamino)phenol molecule can be encapsulated within the hydrophobic core, forming a "guest-host" inclusion complex.[14] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in aqueous buffers.[13]

G cluster_CD Cyclodextrin cluster_Complex Inclusion Complex CD Hydrophilic Exterior Complex Soluble Complex Cavity Hydrophobic Cavity Drug 4-(4-aminophenylamino)phenol (Poorly Soluble) Drug->Complex Encapsulation DrugInComplex Drug

Caption: Mechanism of cyclodextrin-mediated solubilization.

Which Cyclodextrin to Use? For pharmaceutical applications, chemically modified cyclodextrins are often preferred over native ones due to their improved solubility and safety profiles.[15]

  • HP-β-CD (Hydroxypropyl-β-cyclodextrin): Often the first choice. It has high aqueous solubility and a favorable safety profile, making it suitable for many research and pharmaceutical applications.[15]

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin): Another excellent choice, particularly for parenteral formulations, due to its high solubility and ability to form stable complexes.

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired neutral buffer (e.g., PBS pH 7.4). A 10-20% (w/v) solution is a good starting point.

  • Add Compound: Weigh the 4-(4-aminophenylamino)phenol powder and add it directly to the HP-β-CD solution.

  • Facilitate Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight for difficult cases) to allow for the formation of the inclusion complex. Gentle heating (e.g., 40-50°C) can sometimes accelerate the process, but monitor for any signs of degradation.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining, undissolved compound.

  • Collect Supernatant & Sterilize: Carefully collect the clear supernatant. This is your solubilized stock solution. If required, sterile-filter the solution through a 0.22 µm filter (a PVDF or PES membrane is often suitable, but check for compatibility).

  • Self-Validation (Quantification): It is crucial to determine the actual concentration of the dissolved compound in your final stock solution using an analytical method like UV-Vis spectrophotometry or HPLC with a standard curve. Do not assume that all the powder you added went into solution.

Summary and Final Recommendations

When facing solubility issues with 4-(4-aminophenylamino)phenol in neutral buffers, a systematic approach is key.

  • Acknowledge the Chemistry: The compound's amphoteric nature is the root cause of its low solubility at neutral pH.

  • Start Simple: Always attempt the pH adjustment method first. It is simple, cost-effective, and introduces minimal confounding variables into your experiment.

  • Use Co-solvents Judiciously: If pH adjustment fails, use the minimum effective concentration of a co-solvent like DMSO or Ethanol, always including a vehicle control in your experiments.

  • Leverage Advanced Excipients: For higher concentrations or sensitive biological systems, cyclodextrins like HP-β-CD offer a powerful and biocompatible solution.

  • Always Validate: Never assume complete dissolution. Visually inspect for clarity and, for quantitative experiments, analytically determine the final concentration of your solubilized compound.

By understanding the underlying chemical principles and following this structured troubleshooting guide, you can effectively overcome the solubility challenges of 4-(4-aminophenylamino)phenol and achieve reliable, reproducible results in your research.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Vemavarapu, C., et al. (2007). Use of surfactants as plasticizers in preparing solid dispersions of poorly soluble API: selection of polymer-surfactant combinations using solubility parameters and testing the processability. PubMed.
  • Strickley, R. G. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
  • Pharmaceutical Outsourcing. (2015). Trends in Enhancing API Solubility. Pharmaceutical Outsourcing.
  • Sigma-Aldrich. (n.d.). Improving API Solubility using API Processing.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Photrio.com Photography Forums. (2026). P-Aminophenol HCL won't dissolve.
  • MDPI. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.
  • Benchchem. (n.d.). Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions.
  • Solubility of Things. (n.d.). 4-Aminophenol | Solubility of Things.
  • PubChem. (n.d.). 4-Aminophenol | C6H7NO | CID 403.
  • PMC. (n.d.). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols.
  • Wikipedia. (n.d.). 4-Aminophenol.
  • Simson Pharma Limited. (n.d.). 4-((4-aminophenyl)amino)phenol | CAS No- 6358-03-8.
  • Tablets & Capsules Magazine. (2025). Formulating OSDs for Poorly Soluble Drugs.
  • Veeprho. (n.d.). 4-((4-aminophenyl)amino)phenol | CAS 6358-03-8.
  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Wikipedia. (n.d.). Cyclodextrin.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PubMed. (2023). State-of-art advances on removal, degradation and electrochemical monitoring of 4-aminophenol pollutants in real samples: A review.
  • International Journal of Pharmaceutical Research and Applications. (2023). Solubility enhancement techniques: A comprehensive review.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • Benchchem. (n.d.). 4-(4-aminophenylamino)phenol.
  • ResearchGate. (n.d.). The pK a values for aminophenols isomers.
  • Ataman Kimya. (n.d.). 4-AMINOPHENOL.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.

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Technical Support Center: Minimizing Side Reactions in 4-(4-aminophenylamino)phenol Coupling Processes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions with 4-(4-aminophenylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process and achieve high-yield, high-purity products. By understanding the underlying reaction mechanisms and potential pitfalls, you can effectively troubleshoot and minimize common side reactions.

I. Troubleshooting Guide: Common Side Reactions

This section addresses specific issues you may encounter during the coupling process. The question-and-answer format provides direct solutions to common problems.

A. Oxidation of 4-(4-aminophenylamino)phenol

Question: My reaction mixture is turning dark brown or black, and I'm observing a lower than expected yield of the desired azo product. What is causing this?

Answer: This is a classic sign of oxidation. 4-(4-aminophenylamino)phenol is highly susceptible to oxidation, especially in the presence of air and base. The oxidation product is often a complex mixture of quinone-imine species, which are colored and can interfere with the desired coupling reaction.[1][2]

Troubleshooting Steps:

  • Deoxygenate Solvents: Before starting the reaction, purge all solvents (water, alcohols, etc.) with an inert gas like nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of nitrogen or argon. This prevents atmospheric oxygen from entering the reaction vessel.

  • Use of Antioxidants: Consider adding a small amount of a reducing agent, such as sodium sulfite or ascorbic acid, to the reaction mixture. This can help to scavenge any residual oxygen and prevent the oxidation of your starting material.

  • Temperature Control: Keep the reaction temperature low, ideally between 0-5°C, especially during the addition of the diazonium salt.[3] Lower temperatures slow down the rate of oxidation.

Causality: The phenolic hydroxyl and the secondary amine groups in 4-(4-aminophenylamino)phenol are electron-donating, making the molecule electron-rich and thus prone to oxidation. Oxygen acts as an oxidizing agent, leading to the formation of colored byproducts and reducing the availability of the starting material for the desired coupling reaction.

B. Over-Reaction and Polymerization

Question: I'm observing the formation of an insoluble, tar-like substance in my reaction flask. What is happening and how can I prevent it?

Answer: This indicates that over-reaction or polymerization is occurring. This can happen when the highly reactive diazonium salt couples with already formed azo-product or when the starting material itself polymerizes.[4][5][6]

Troubleshooting Steps:

  • Slow, Controlled Addition: Add the diazonium salt solution dropwise to the solution of 4-(4-aminophenylamino)phenol with vigorous stirring.[3] This prevents localized high concentrations of the diazonium salt, which can lead to multiple couplings on the same molecule.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the coupling component (4-(4-aminophenylamino)phenol) can sometimes help to ensure that the diazonium salt reacts completely without having a chance to cause side reactions.

  • pH Control: Maintain the optimal pH for the coupling reaction. For phenols, this is typically in the range of 9-10.[3] This pH ensures the phenol is deprotonated to the more reactive phenoxide ion, facilitating a clean coupling reaction.[7]

  • Immediate Use of Diazonium Salt: Prepare the diazonium salt fresh and use it immediately. Diazonium salts are notoriously unstable and can decompose or participate in side reactions if left to stand.[3]

Causality: The product of the initial coupling reaction still contains reactive sites that can be attacked by another diazonium salt molecule, leading to the formation of larger, often insoluble, polymeric structures. Maintaining a low concentration of the diazonium salt at any given time is key to preventing this.

C. Impurity-Related Side Reactions

Question: My final product is difficult to purify, and I'm seeing multiple spots on my TLC plate that are not the starting material or the desired product. What could be the source of these impurities?

Answer: Impurities in your starting materials or the formation of side products during the diazotization step can lead to a complex reaction mixture.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the 4-(4-aminophenylamino)phenol is of high purity. Impurities from its synthesis, such as 4,4'-diaminodiphenyl ether or aniline, can also undergo coupling reactions, leading to a mixture of products.[8] Recrystallization or column chromatography of the starting material may be necessary.

  • Diazotization Conditions: The diazotization of the primary aromatic amine must be complete. Incomplete diazotization will leave unreacted amine, which can then couple with the diazonium salt to form a triazene byproduct.[3]

    • Excess Acid: Use a sufficient excess of a strong mineral acid (like HCl) during diazotization to ensure the complete conversion of the amine to its diazonium salt.[9]

    • Temperature: Maintain a low temperature (0-5°C) during diazotization to prevent the decomposition of the diazonium salt to a phenol.[3][10]

  • Post-Reaction Workup: The purification method is critical.

    • Recrystallization: Choose a solvent system that effectively separates your desired product from the impurities.

    • Column Chromatography: For complex mixtures, column chromatography is often the most effective purification method.[11]

Causality: Any nucleophilic species present in the reaction mixture can potentially react with the electrophilic diazonium salt. Ensuring the only desired nucleophile (deprotonated 4-(4-aminophenylamino)phenol) is available in a controlled manner is crucial for a clean reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling with 4-(4-aminophenylamino)phenol, and why is it so important?

A1: The optimal pH for coupling with a phenolic compound like 4-(4-aminophenylamino)phenol is typically between 9 and 10.[3] This is because in a basic medium, the phenolic hydroxyl group is deprotonated to form the much more nucleophilic phenoxide ion.[7] This increased nucleophilicity enhances the rate of the desired electrophilic aromatic substitution reaction with the weakly electrophilic diazonium salt. However, the pH should not be too high (above 10), as this can lead to the decomposition of the diazonium salt.[12]

Q2: My diazonium salt solution is warming up and I see gas bubbles. What should I do?

A2: This is a critical situation indicating the decomposition of your diazonium salt. The gas bubbles are nitrogen (N₂), and the warming is due to the exothermic nature of the decomposition.[3][10] This decomposition reaction will significantly reduce your yield. Immediately cool the solution in an ice-salt bath to bring the temperature back down to 0-5°C. If the decomposition is vigorous, it may be safer to quench the reaction and start over, paying closer attention to temperature control.

Q3: Can I store my prepared diazonium salt solution for later use?

A3: It is strongly advised not to store diazonium salt solutions. They are inherently unstable and will decompose over time, even at low temperatures.[3] This decomposition not only lowers the yield of your desired product but also introduces impurities into your reaction mixture. Always prepare the diazonium salt fresh and use it immediately for the coupling reaction.

Q4: I'm getting a mixture of ortho and para coupled products. How can I improve the regioselectivity?

A4: The hydroxyl group of the phenol is an ortho, para-director. In the case of 4-(4-aminophenylamino)phenol, the para position is already substituted. Therefore, coupling should occur at the positions ortho to the hydroxyl group. If you are observing other isomers, it could be due to coupling on the other aromatic ring. To favor coupling on the phenolic ring, ensure the pH is in the optimal range (9-10) to activate the phenol. Bulky substituents on the diazonium salt can also influence the regioselectivity due to steric hindrance.

III. Experimental Protocols & Data

A. Recommended Reaction Conditions
ParameterRecommended ValueRationale
Diazotization Temperature 0 - 5 °CMinimizes decomposition of the unstable diazonium salt.[3]
Coupling Temperature 0 - 10 °CSlows down side reactions, including oxidation and polymerization.
Coupling pH 9 - 10Maximizes the nucleophilicity of the phenol by forming the phenoxide ion, while maintaining the stability of the diazonium salt.[3][12]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the electron-rich 4-(4-aminophenylamino)phenol.
Reagent Addition Slow, dropwise addition of diazonium saltPrevents localized high concentrations, minimizing polymerization.[3]
B. Step-by-Step Protocol for a Typical Coupling Reaction

This protocol outlines a general procedure. Specific quantities should be calculated based on the stoichiometry of your particular reaction.

  • Preparation of the Coupling Component Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 4-(4-aminophenylamino)phenol in a deoxygenated aqueous solution of sodium hydroxide. The amount of NaOH should be sufficient to deprotonate the phenol and achieve a pH of 9-10.

    • Cool the solution to 0-5°C in an ice-salt bath.

  • Diazotization of the Primary Aromatic Amine:

    • In a separate beaker, dissolve the primary aromatic amine in a deoxygenated solution of hydrochloric acid.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring, ensuring the temperature does not rise above 5°C.

    • Stir the resulting diazonium salt solution for an additional 10-15 minutes at 0-5°C.

  • Coupling Reaction:

    • Slowly add the freshly prepared diazonium salt solution dropwise to the cooled solution of 4-(4-aminophenylamino)phenol over 30-60 minutes.

    • Maintain vigorous stirring and keep the temperature of the reaction mixture between 0-10°C throughout the addition.

    • After the addition is complete, continue to stir the reaction mixture at 0-10°C for another 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • The azo product will often precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

IV. Visualizing Reaction Pathways

A. Main Coupling Reaction Pathway

G cluster_diazotization Diazotization cluster_coupling Coupling Aromatic_Amine Ar-NH₂ Diazonium_Salt Ar-N₂⁺ Aromatic_Amine->Diazonium_Salt NaNO₂, HCl 0-5°C Azo_Product Desired Azo Product Diazonium_Salt->Azo_Product Electrophilic Attack Phenol 4-(4-aminophenylamino)phenol Phenoxide Deprotonated Phenol Phenol->Phenoxide NaOH (pH 9-10) Phenoxide->Azo_Product

Caption: The main reaction pathway for azo coupling.

B. Common Side Reaction Pathways

G cluster_starting_material Starting Material cluster_intermediate Intermediate cluster_product Product Phenol 4-(4-aminophenylamino)phenol Oxidized_Product Quinone-imine Species Phenol->Oxidized_Product O₂ / Base Diazonium_Salt Ar-N₂⁺ Decomposition Phenol + N₂ Diazonium_Salt->Decomposition > 10°C Polymer Polymeric Byproducts Diazonium_Salt->Polymer Azo_Product Desired Azo Product Azo_Product->Polymer Excess Ar-N₂⁺

Caption: Common side reactions in the coupling process.

V. References

  • Explain why the azo-coupling reaction is performed at pH 9 to 5. | Filo. (2025, July 5). Available at:

  • Discuss the role of pH in the coupling reaction of diazonium salts, with an explanation. (2023, September 4). Available at:

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Available at:

  • Minimizing side reactions during the diazotization and coupling process. - Benchchem. Available at:

  • Polymerisation of diazo compounds with Pd-based catalyst systems (selected results). Available at:

  • Lecture 16 Aromatic Diazonium Salts - NPTEL Archive. Available at:

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Available at:

  • Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (2018, December 17). Available at:

  • Chemistry and Applications of Azo Dyes: A Comprehensive Review. Available at:

  • What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? (2015, April 24). Available at:

  • some reactions of diazonium ions - Chemguide. (2016, April 15). Available at:

  • 4-AMINOPHENOL - Ataman Kimya. Available at:

  • SYNTHESIS AND CHARACTERIZATION OF POLYMERS BEARING AZOBENZENE AND CARBAZOLE GROUPS VIA POST-AZO-COUPLING REACTION - World Scientific Publishing. Available at:

  • Diazotization of Amines - Chemistry LibreTexts. (2019, June 5). Available at:

  • Diazotisation - Organic Chemistry Portal. Available at:

  • Copper-catalyzed O-arylation of phenols with diazonium salts - RSC Publishing. Available at:

  • reactions_of_phenols. Available at:

  • Studies on synthesis and dyeing performance of disperse azo dyes based on schiff base of ninhydrin and 4-amino phenol - JOCPR. Available at:

  • DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES by Lorraine Zolton A Dissertation Submitted to the Faculty of the DEPARTMENT OF C. Available at:

  • A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols - ijarsct. (2025, March 15). Available at:

  • US5606034A - Process for the preparation of azo dyes - Google Patents. Available at:

  • Epoxy-Based Nonlinear Optical Polymers from Post Azo Coupling Reaction | Macromolecules - ACS Publications. Available at:

  • An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Azo Dyes, with a Focus on Diazine Black - Benchchem. Available at:

  • Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). - ResearchGate. Available at:

  • Synthesizing Hyperbranched Azo Polymer through Azo-coupling Reaction | Chemistry Letters | Oxford Academic. (2004, January 15). Available at:

  • Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium - RUA. Available at:

  • Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. (2012, December 29). Available at:

  • Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes - MDPI. (2025, September 2). Available at:

  • Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed. (2020, April 5). Available at:

  • Revisiting the coupling reaction between 4-aminoantipyrine and phenols: a potential one-pot reaction pathway to 4,11- and 5,12-naphthoxazepine isomers - ResearchGate. Available at:

  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (2025, March 20). Available at:

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4). Available at:

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at:

  • Peptide Coupling Reagents Guide - Sigma-Aldrich. Available at:

  • US4440954A - Process for the purification of p-aminophenol - Google Patents. Available at:

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Technical Support Center: Mastering Film Thickness of 4-(4-aminophenylamino)phenol Sensor Coatings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling the film thickness of 4-(4-aminophenylamino)phenol sensor coatings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving precise and reproducible film deposition. Here, we move beyond simple step-by-step instructions to explain the underlying scientific principles, enabling you to not only follow protocols but also to troubleshoot and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the film thickness of 4-(4-aminophenylamino)phenol so critical for sensor performance?

A1: The thickness of the sensor coating is a crucial parameter that directly influences several key performance metrics. A film that is too thin may not provide complete coverage of the electrode surface, leading to a weak and irreproducible signal. Conversely, a film that is too thick can hinder mass transport of the analyte to the electrode surface, resulting in a slower response time and reduced sensitivity. Optimal film thickness ensures a balance between sufficient active material for a robust signal and efficient analyte diffusion for rapid and sensitive detection.

Q2: What are the most common techniques for depositing 4-(4-aminophenylamino)phenol films?

A2: The most prevalent and controllable methods for depositing thin films of 4-(4-aminophenylamino)phenol and similar aniline-based compounds are electropolymerization, spin coating, and dip coating.

  • Electropolymerization utilizes an electrochemical process to grow a polymer film directly on a conductive substrate. It offers excellent control over film thickness by manipulating electrical parameters.

  • Spin Coating involves depositing a solution of the monomer or a pre-synthesized polymer onto a substrate and spinning it at high speed to create a uniform thin film.[1]

  • Dip Coating is a process where the substrate is withdrawn from a solution containing the coating material at a constant speed, leaving a thin film on the surface.[2]

Q3: Can the pH of the electropolymerization solution affect the final film?

A3: Absolutely. The pH of the solution plays a significant role in the electropolymerization of aminophenols.[3] It influences the protonation state of the amine and hydroxyl groups, which in turn affects the oxidation potential and the polymerization mechanism.[3][4] For aniline and its derivatives, acidic conditions are generally preferred to promote the formation of electroactive polymers.[5] Deviations from the optimal pH can lead to the formation of non-conductive or poorly adherent films.[6]

Q4: How can I be sure my substrate is clean enough for deposition?

A4: Substrate cleanliness is paramount for good film adhesion and uniformity.[7][8] A common and effective cleaning procedure involves sequential sonication in a series of solvents to remove organic and inorganic contaminants. A typical sequence is:

  • Detergent solution

  • Deionized water

  • Acetone

  • Isopropanol

After sonication, the substrate should be dried under a stream of inert gas (like nitrogen or argon) and used immediately to prevent recontamination from the atmosphere. For certain substrates, a plasma cleaning step can further enhance surface energy and promote adhesion.[9]

Troubleshooting Guide

This section addresses common problems encountered during the deposition of 4-(4-aminophenylamino)phenol films and provides a systematic approach to resolving them.

Problem Potential Causes Recommended Solutions
Inconsistent Film Thickness Across Substrate 1. Uneven solution dispensing in spin coating. 2. Vibrations during dip coating withdrawal. 3. Non-uniform current distribution in electropolymerization.1. Ensure the solution is dispensed at the center of the substrate before spinning. 2. Use a vibration-free dip coater and ensure a smooth withdrawal. 3. Check the cell geometry and ensure the counter electrode is positioned to provide a uniform electric field.
Poor Film Adhesion / Delamination 1. Substrate surface contamination.[8] 2. Incompatible substrate material. 3. High internal stress in a thick film. 4. Formation of a weak boundary layer.[10]1. Implement a rigorous substrate cleaning protocol (see FAQ Q4). 2. Consider using an adhesion promoter like silane for glass or oxide surfaces.[11] 3. Reduce the film thickness by adjusting deposition parameters. 4. Ensure the monomer solution is free of impurities.
Cracks or Pinholes in the Film 1. Solvent evaporating too quickly in spin or dip coating. 2. High internal stress during electropolymerization.1. Use a solvent with a lower vapor pressure or increase the solvent vapor pressure in the deposition chamber. 2. Optimize electropolymerization parameters (e.g., lower scan rate or current density) to reduce stress.
Rough or Non-Uniform Film Surface 1. Aggregation of the monomer in solution. 2. Too high of a deposition rate. 3. Particulate contamination.1. Filter the solution through a syringe filter before use. 2. Decrease the withdrawal speed in dip coating, spin speed in spin coating, or scan rate/current in electropolymerization. 3. Work in a clean environment (e.g., a cleanroom or a laminar flow hood).[12]
No Film Deposition (Electropolymerization) 1. Incorrect potential window. 2. Monomer concentration is too low. 3. Passivation of the electrode surface.1. Ensure the applied potential is sufficient to oxidize the monomer. Run a cyclic voltammogram of the monomer to determine its oxidation potential. 2. Increase the monomer concentration. 3. The formation of a non-conductive layer can sometimes passivate the electrode. Try a different solvent/electrolyte system or adjust the pH.[13]

Detailed Experimental Protocols

Protocol 1: Electropolymerization via Cyclic Voltammetry

This method provides excellent control over film thickness by varying the number of potential cycles.

1. Solution Preparation:

  • Prepare a solution of 4-(4-aminophenylamino)phenol (e.g., 10 mM) in a suitable solvent and supporting electrolyte (e.g., 0.1 M H₂SO₄).
  • Ensure the monomer is fully dissolved. Sonication may be used to aid dissolution.
  • Purge the solution with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

2. Electrochemical Setup:

  • Use a standard three-electrode cell:
  • Working Electrode: The substrate for the sensor coating (e.g., glassy carbon, gold, or ITO).
  • Reference Electrode: Ag/AgCl or a saturated calomel electrode (SCE).
  • Counter Electrode: A platinum wire or graphite rod.
  • Ensure the working electrode is properly polished and cleaned before use.

3. Electropolymerization:

  • Immerse the electrodes in the deoxygenated monomer solution.
  • Perform cyclic voltammetry (CV) within a potential window that encompasses the oxidation of the monomer. A typical range for aminophenols is -0.2 V to +1.0 V vs. Ag/AgCl.[14]
  • The film thickness is generally proportional to the number of CV cycles.[15] Start with a set number of cycles (e.g., 10) and characterize the resulting film. Adjust the number of cycles to achieve the desired thickness.
  • A typical scan rate is 50-100 mV/s.[16]

4. Post-Deposition Treatment:

  • After polymerization, rinse the coated substrate gently with the solvent used for the electrolyte to remove any unreacted monomer and loosely bound oligomers.
  • Dry the film under a stream of inert gas.

Diagram of the Electropolymerization Workflow:

G cluster_prep Preparation cluster_electro Electropolymerization cluster_post Post-Processing prep_solution Prepare Monomer Solution setup_cell Assemble 3-Electrode Cell prep_solution->setup_cell clean_substrate Clean Substrate clean_substrate->setup_cell run_cv Run Cyclic Voltammetry setup_cell->run_cv rinse_film Rinse Film run_cv->rinse_film dry_film Dry Film rinse_film->dry_film characterize Characterize Film Thickness dry_film->characterize

Caption: Workflow for electropolymerization.

Protocol 2: Spin Coating

This technique is ideal for producing highly uniform films on flat substrates.

1. Solution Preparation:

  • Prepare a solution of 4-(4-aminophenylamino)phenol or its pre-polymerized form in a volatile solvent (e.g., chloroform, toluene, or cyclopentanone). The concentration will directly impact the final film thickness.[17]
  • Filter the solution using a 0.2 µm syringe filter to remove any particulate matter.

2. Spin Coating Parameters:

  • Place the cleaned substrate on the spin coater chuck and ensure it is centered.
  • Dispense a small amount of the solution onto the center of the substrate.[17]
  • The spin coating process typically involves two stages:
  • Spread Cycle: A low speed (e.g., 500 rpm for 5-10 seconds) to evenly distribute the solution.[18]
  • Spin Cycle: A high speed (e.g., 1000-6000 rpm for 30-60 seconds) to thin the film to its final thickness.[1] Higher spin speeds result in thinner films.

3. Baking:

  • After spinning, bake the coated substrate on a hotplate or in an oven to remove any residual solvent. The baking temperature and time will depend on the solvent used and the thermal stability of the polymer.

Diagram of Spin Coating Parameter Relationships:

G cluster_params Input Parameters conc Solution Concentration thickness Film Thickness conc->thickness Increases speed Spin Speed speed->thickness Decreases visc Solution Viscosity visc->thickness Increases

Caption: Key parameters affecting spin coating film thickness.

Protocol 3: Dip Coating

A simple and versatile method suitable for various substrate shapes.

1. Solution Preparation:

  • Prepare a solution of 4-(4-aminophenylamino)phenol or its pre-polymerized form in a suitable solvent. The viscosity and concentration of the solution are key parameters for controlling film thickness.[2]

2. Dip Coating Process:

  • Mount the cleaned substrate on the dip coater arm.
  • The process consists of three main stages:
  • Immersion: The substrate is immersed into the solution at a constant speed.
  • Dwell Time: The substrate remains in the solution for a set period to allow for surface wetting.
  • Withdrawal: The substrate is withdrawn from the solution at a constant and controlled speed. The withdrawal speed is a critical parameter; faster withdrawal speeds generally result in thicker films.[2][19]

3. Drying/Curing:

  • Allow the solvent to evaporate from the film. This can be done at room temperature or by gentle heating. The drying conditions can influence the final film morphology.

Quantitative Parameter Guide for Film Thickness Control

Deposition Method Key Parameter Effect on Film Thickness Typical Range
Electropolymerization Number of CV CyclesIncreases with more cycles5 - 50 cycles
Scan Rate (mV/s)Thicker, less uniform films at high rates20 - 100 mV/s
Monomer ConcentrationIncreases with higher concentration1 - 50 mM
Spin Coating Spin Speed (rpm)Decreases with higher speed1000 - 8000 rpm[1]
Solution ConcentrationIncreases with higher concentration1 - 20 mg/mL
Solvent VolatilityThinner films with more volatile solventsN/A
Dip Coating Withdrawal SpeedIncreases with faster speed1 - 10 mm/s[19]
Solution ViscosityIncreases with higher viscosityVaries with polymer/solvent
Dwell TimeMinimal effect on thickness, affects adsorption1 - 10 minutes

References

  • Barham, A. S. (2015). Influence of pH on the Electropolymerisation of 2-Aminophenol and 2-Aminobenzyl Alcohol. International Journal of Engineering and Technology, 7(1), 53-58.
  • Gholivand, M. B., & Torkashvand, M. (2011). Electrochemical Polymerization of Aniline.
  • Li, M., et al. (2019).
  • dos Santos, M. C., et al. (2022). Vertical Growth Dynamics and Multifractality of the Surface of Electropolymerized Poly(o-ethoxyaniline) Thin Films. Polymers, 14(16), 3393.
  • Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays. (2022). Biosensors, 12(9), 759.
  • de Souza, D., et al. (2008). Electropolymerization of 3-aminophenol on carbon graphite surface: Electric and morphologic properties. Materials Chemistry and Physics, 107(2-3), 404-409.
  • Gholivand, M. B., & Torkashvand, M. (2011). Electrochemical Polymerization of Aniline.
  • Making thin films by spin coating. (n.d.). University of Washington. Retrieved from [Link]

  • Van Berkel, G. J., et al. (2002). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry, 74(20), 5305-5314.
  • Anderson, J. R., et al. (2009). Self-Limiting Electropolymerization of o-Aminophenol on Ultraporous Carbon Nanoarchitectures for Electrochemical Capacitor Applications. Journal of The Electrochemical Society, 156(1), A1-A7.
  • Optimizing the withdrawal speed using dip coating for optical sensor. (2021).
  • Physicochemical and Electrochemical Characterization of Electropolymerized Polydopamine Films: Influence of the Deposition Process. (2018). Polymers, 10(4), 367.
  • Optimizing the withdrawal speed using dip coating for optical sensor. (2018). AIP Conference Proceedings, 1963(1), 020015.
  • Surface topography of electropolymerized polythiophene films. (n.d.).
  • Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays. (2022). PubMed.
  • Bejan, D., & Duca, A. (2001). Voltammetry of Aniline with Different Electrodes and Electrolytes. Revue Roumaine de Chimie, 46(7), 743-754.
  • Spin coating of thin polymer film and thickness determination by ellipsometry. (n.d.). University of Potsdam.
  • Development of a polymeric dip coating procedure for nanosplasmonic fiber op- tic sensors. (2021). Chalmers University of Technology.
  • Arjomandi, J., et al. (2016). Surface Characterization and Morphology of Conducting Polypyrrole Thin Films during Polymer Growth on ITO Glass Electrode. The Journal of Physical Chemistry C, 120(31), 17474-17483.
  • The Use of Polyurethane Composites with Sensing Polymers as New Coating Materials for Surface Acoustic Wave-Based Chemical Sensors—Part I: Analysis of the Coating Results, Sensing Responses and Adhesion of the Coating Layers of Polyurethane–Polybutylmethacrylate Composites. (2023). Polymers, 15(22), 4383.
  • Arjomandi, J., et al. (2016). Surface Characterization and Morphology of Conducting Polypyrrole Thin Films during Polymer Growth on ITO Glass Electrode. ACS Figshare.
  • Electropolymerization of ο-Aminophenol. (2007). Chemical Journal of Chinese Universities, 28(10), 1869-1872.
  • Effects of Adhesion Promotion on Sensors. (2022).
  • An Optimized Dip Coating Approach for Metallic, Dielectric, and Semiconducting Nanomaterial-Based Optical Thin Film Fabrication. (2023).
  • From Electronics to Healthcare: Applications and Technical Insights of Dip Coating. (2025).
  • The spin coating theory. (n.d.). University of Cambridge.
  • Polymer porous thin films obtained by direct spin co
  • Evaluation of the Adhesion Strength of Ultrathin Gold Coatings on Substrates of Soda-Lime Glass and Cyclo-Olefin-Polymer by Cross-Cut and Scratch Tests under the Influence of a Thermal Shock Test for Use in Biosensors. (2021).
  • Spin co
  • How to Fix Common Coating Adhesion Problems. (2025).
  • Electropolymerization of 2-aminophenol. (2014).
  • Cyclic Voltammetric Studies of Electropolymerized Films Based on Ruthenium(II/III) Bis(1,10 phenanthroline. (2012).
  • Cyclic Voltammetric and Spectroelectrochemical Studies of Tris(5-amino-1,10-phenantroline)Iron(II) Polymer Films. (2020).
  • Adhesion to Difficult Substrates: Theories, Failures & Solutions. (2023). Unichem.
  • Cyclic voltammetry of the electropolymerization of PPy films in 0.1 M... (n.d.).
  • Fabrication of Poly(s-triazine-co-o-aminophenol) Conducting Polymer via Electropolymerization and Its Application in Aqueous Charge Storage. (2025). Polymers, 17(9), 1836.
  • Polymer Films on Electrodes. 30. Electrochemistry and Scanning Electrochemical Microscopy Characterization of Benzimidazolebenzo. (2001). The Journal of Physical Chemistry B, 105(39), 9453-9461.
  • In-Situ Cyclic Voltammetry and Cyclic Resistometry Analyses of conducting Electroactive polymer membranes. (2009). International Journal of ChemTech Research, 1(4), 1398-1404.
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Validation & Comparative

Cyclic voltammetry comparison of 4-(4-aminophenylamino)phenol vs aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Cyclic Voltammetry of 4-(4-aminophenylamino)phenol versus Aniline

Introduction

In the realm of electrochemistry, aromatic amines are a cornerstone class of molecules, pivotal for the development of conductive polymers, sensors, and electrocatalytic systems. Aniline, the simplest aromatic amine, has been studied extensively, particularly for its ability to form the conductive polymer polyaniline (PANI) through electropolymerization.[1][2][3] This guide ventures beyond this foundational molecule to provide a comparative analysis with a more complex, multifunctional aromatic amine: 4-(4-aminophenylamino)phenol (APAP).

APAP integrates the structural features of both p-phenylenediamine and p-aminophenol, presenting multiple electroactive centers—two distinct amino groups and a hydroxyl group.[4] This structural complexity suggests a richer and more nuanced electrochemical behavior compared to aniline. This guide, intended for researchers and drug development professionals, will dissect the cyclic voltammetric signatures of both molecules, explain the mechanistic underpinnings of their redox behavior, and provide a detailed experimental protocol for their direct comparison.

Electrochemical Fundamentals of Aromatic Amines

Cyclic voltammetry (CV) is a potentiodynamic technique used to probe the redox behavior of molecules. By cycling the potential of a working electrode and measuring the resulting current, a voltammogram is generated, revealing key information about the analyte's oxidation and reduction potentials, the stability of redox species, and the kinetics of electron transfer.

For aromatic amines, the initial step in their anodic (oxidation) process is typically the loss of an electron from the nitrogen atom to form a radical cation.[5] The stability and subsequent reaction pathways of this intermediate are highly dependent on the molecular structure, solvent, pH, and electrode material.[1] This initial oxidation can lead to various follow-up reactions, most notably dimerization and polymerization on the electrode surface.[1][6]

The Electrochemical Signature of Aniline

The cyclic voltammogram of aniline is a classic example of oxidative electropolymerization.[7][8] When the potential is first scanned anodically in an acidic medium, aniline undergoes an irreversible oxidation at a relatively high potential (e.g., >0.8 V vs. Ag/AgCl).[1][9] This process generates an aniline radical cation.

This highly reactive species rapidly couples, typically in a head-to-tail fashion, to form dimers such as p-aminodiphenylamine (ADPA).[1] These dimers are more easily oxidized than the parent monomer, leading to further oxidation and chain propagation. With successive potential cycles, a polyaniline film grows on the electrode surface. This film is electroactive and displays its own set of well-defined redox peaks at lower potentials, corresponding to the transitions between its different oxidation states: leucoemeraldine (fully reduced), emeraldine (partially oxidized, conductive), and pernigraniline (fully oxidized).[3][9]

Key Characteristics of Aniline CV:
  • First Scan: A single, irreversible oxidation peak at a high positive potential.

  • Subsequent Scans: Growth of new redox peaks at lower potentials, indicative of the deposited polyaniline film. The current of these peaks increases with each cycle as the film thickens.

  • Mechanism: An initial oxidation followed by a chemical reaction and polymerization (an ECE-type mechanism).

The Predicted Electrochemical Signature of 4-(4-aminophenylamino)phenol (APAP)

The molecular structure of APAP is significantly more complex than aniline, featuring three electron-donating groups (-NH2, -NH-, -OH) attached to its biphenyl framework. This high electron density predicts that APAP will be considerably easier to oxidize than aniline.

The molecule can be viewed as a combination of a p-aminophenol (pAP) moiety and a p-phenylenediamine (PPD) moiety. Both of these substructures are well-known to be electroactive.

  • The p-phenylenediamine portion is expected to undergo a quasi-reversible, two-electron oxidation at a low positive potential.[4]

  • The p-aminophenol portion also contains two oxidizable groups, the amino and hydroxyl groups.[10][11] Studies on p-aminophenol itself show that the amino group is typically oxidized first, followed by a complex mechanism that can involve the hydroxyl group and lead to the formation of quinoneimine species.[10]

Therefore, the cyclic voltammogram of APAP is anticipated to be multi-featured. The initial oxidation should occur at a potential significantly lower than that of aniline. It is plausible that multiple, closely spaced or overlapping oxidation waves will appear, corresponding to the sequential oxidation of the different electroactive sites within the molecule. Like aniline, APAP is also a candidate for electropolymerization upon repeated oxidative cycling, which would lead to the formation of a novel polymer film with its own distinct electrochemical properties.[4]

Comparative Analysis: APAP vs. Aniline

The primary differences in the cyclic voltammetry of APAP and aniline stem directly from their molecular structures. The additional electron-donating functional groups in APAP make it a more electron-rich system, profoundly influencing its redox behavior.

FeatureAniline4-(4-aminophenylamino)phenol (APAP)Rationale for Difference
Initial Oxidation Potential (Epa) Relatively high (e.g., >0.8 V)Significantly lowerAPAP possesses three electron-donating groups (-NH2, -NH-, -OH), increasing electron density and making electron removal easier.
Voltammogram Complexity Simple initial wave, followed by growth of PANI peaksPotentially multiple, overlapping oxidation waves in the first scanMultiple non-equivalent redox-active sites (PPD and pAP moieties) in the APAP molecule.[4][10]
Reversibility Initial oxidation is highly irreversibleExpected to show more quasi-reversible character, especially at lower potentialsThe PPD moiety is known to exhibit quasi-reversible electrochemistry.[4]
Electropolymerization Well-established, forms conductive PANILikely to electropolymerize, but the resulting polymer structure and properties will differThe presence of the hydroxyl group and multiple amine sites will lead to a different polymer backbone compared to PANI.[4]

Visualizing the Electrochemical Pathways

To better understand the initial steps of oxidation, the following diagrams illustrate the proposed mechanisms.

G cluster_aniline Aniline Oxidation Pathway cluster_apap APAP Oxidation Pathway Aniline Aniline Aniline_Radical Aniline Radical Cation Aniline->Aniline_Radical -e⁻ Dimer Dimer (e.g., ADPA) Aniline_Radical->Dimer Coupling PANI Polyaniline Film Dimer->PANI Further Oxidation & Polymerization APAP APAP APAP_Radical APAP Radical Cation (Initial Oxidation) APAP->APAP_Radical -e⁻ (Low Potential) Further_Ox Further Oxidized Species (Quinone-like) APAP_Radical->Further_Ox -ne⁻, -nH⁺ Poly_APAP Poly(APAP) Film APAP_Radical->Poly_APAP Coupling & Polymerization

Caption: Proposed initial oxidation and polymerization pathways for Aniline and APAP.

Experimental Protocol for Comparative Cyclic Voltammetry

This protocol provides a self-validating methodology for the direct comparison of aniline and APAP using a standard three-electrode electrochemical setup.

Materials and Reagents
  • Aniline (reagent grade, distilled before use)

  • 4-(4-aminophenylamino)phenol (APAP)

  • Sulfuric Acid (H₂SO₄, 98%)

  • Supporting Electrolyte: 0.5 M H₂SO₄ aqueous solution

  • Deionized (DI) water

  • Working Electrode: Glassy Carbon Electrode (GCE, e.g., 3 mm diameter)

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl, in saturated KCl)

  • Counter Electrode: Platinum wire or mesh

  • Polishing materials: 1.0, 0.3, and 0.05 µm alumina slurries on polishing pads

Experimental Workflow Diagram

G prep 1. Solution Preparation - 0.5 M H₂SO₄ - 10 mM Aniline Stock - 10 mM APAP Stock polish 2. Electrode Polishing - Polish GCE with alumina slurries (1.0 -> 0.3 -> 0.05 µm) - Sonicate and rinse thoroughly prep->polish setup 3. Electrochemical Cell Setup - Add supporting electrolyte - Assemble 3-electrode cell - Purge with N₂ for 10 min polish->setup bg 4. Record Background CV - Scan in pure electrolyte to ensure cleanliness setup->bg aniline_cv 5. Run Aniline CV - Add Aniline (final conc. 1 mM) - Record 10-15 cycles bg->aniline_cv clean 6. Clean and Re-polish Electrode - Repeat Step 2 aniline_cv->clean apap_cv 7. Run APAP CV - Add APAP (final conc. 1 mM) - Record 10-15 cycles clean->apap_cv analysis 8. Data Analysis & Comparison - Compare Epa, Ipa, and peak evolution apap_cv->analysis

Caption: Step-by-step workflow for the comparative CV experiment.

Step-by-Step Methodology
  • Electrode Preparation:

    • Polish the GCE surface to a mirror finish using successively finer alumina slurries (1.0, 0.3, and finally 0.05 µm).

    • After each polishing step, rinse the electrode thoroughly with DI water.

    • Sonicate the electrode in DI water for 2-3 minutes to remove any embedded polishing particles. Rinse again and dry carefully. A clean, well-prepared electrode is critical for reproducible results.

  • Solution Preparation:

    • Prepare a 0.5 M H₂SO₄ aqueous solution to serve as the supporting electrolyte.

    • Prepare separate 10 mM stock solutions of aniline and APAP in the 0.5 M H₂SO₄ electrolyte.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with 10 mL of the 0.5 M H₂SO₄ supporting electrolyte.

    • Immerse the polished GCE, Ag/AgCl reference, and Pt counter electrodes.

    • Purge the solution with inert gas (e.g., Nitrogen or Argon) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a gentle stream of gas over the solution during the experiment.

    • Background Scan: Record a cyclic voltammogram in the pure supporting electrolyte (e.g., from -0.2 V to +1.2 V vs. Ag/AgCl) at a scan rate of 50 mV/s. This ensures the system is clean and establishes the potential window.

    • Aniline Analysis: Add the aniline stock solution to the cell to achieve a final concentration of 1 mM. Allow the solution to equilibrate for 1 minute.

    • Record 10-15 consecutive CV cycles at 50 mV/s. Observe the changes between the first and subsequent scans.

    • APAP Analysis: Disassemble the cell, and thoroughly clean and re-polish the GCE as described in Step 1. This is crucial to prevent cross-contamination.

    • Repeat the measurement process (Steps 3.3 - 3.6) using the APAP stock solution instead of aniline.

Data Interpretation and Discussion

  • First Scan Analysis: Carefully compare the onset potential and peak potential (Epa) of the initial oxidation wave for both compounds. It is expected that Epa(APAP) < Epa(Aniline), confirming that APAP is easier to oxidize. Note the shape and width of the peaks; a broader peak for APAP may suggest multiple underlying electron transfer processes.

  • Multi-Cycle Analysis: For aniline, you should observe the characteristic growth of the PANI redox peaks around 0.2 V and 0.8 V.[1] For APAP, monitor the evolution of peaks with cycling. Does a new, stable redox couple emerge, indicating the formation of a stable polymer? Does the current decrease over time? A decrease in current with cycling (passivation) suggests the formation of an insulating or blocking film on the electrode surface, a behavior sometimes seen with phenol derivatives.[11]

  • Peak Current (Ipa): Compare the magnitude of the peak currents. While directly proportional to concentration, differences in diffusion coefficients and the number of electrons transferred per molecule will also affect the current response.

Conclusion

The comparison of 4-(4-aminophenylamino)phenol and aniline via cyclic voltammetry reveals the profound impact of molecular structure on electrochemical behavior. Aniline serves as a fundamental model for electropolymerization, characterized by a high initial oxidation potential leading to the formation of conductive polyaniline. In contrast, the electron-rich and multifunctional nature of APAP results in a significantly lower oxidation potential and a more complex voltammetric profile. This comparative understanding is not merely academic; it provides critical insights for the rational design of novel materials. By tuning the functional groups on an aromatic amine backbone, researchers can precisely modulate redox potentials and polymerization pathways, paving the way for the development of next-generation sensors, electrocatalysts, and energy storage materials with tailored properties.

References

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Comparing antioxidant efficiency of 4-(4-aminophenylamino)phenol and BHT

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Guide: Antioxidant Efficiency of 4-(4-aminophenylamino)phenol vs. Butylated Hydroxytoluene (BHT) Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals.[1]

Executive Summary

This technical guide provides a rigorous comparison between 4-(4-aminophenylamino)phenol (a hybrid amine-phenol antioxidant, often related to p-phenylenediamine derivatives) and Butylated Hydroxytoluene (BHT) (a standard sterically hindered phenol).

The Verdict:

  • 4-(4-aminophenylamino)phenol exhibits superior kinetic efficiency and radical scavenging capacity due to lower Bond Dissociation Enthalpy (BDE) and dual-site activity (amine + phenol). It is the preferred choice for industrial stabilization, rubber, and high-temperature applications where discoloration is acceptable.

  • BHT remains the gold standard for safety and non-staining properties in pharmaceuticals, food, and cosmetics, despite having lower stoichiometric efficiency per molecule compared to the amine derivative.

Chemical Identity & Structural Basis

Understanding the structural differences is critical to predicting antioxidant behavior. 4-(4-aminophenylamino)phenol combines the redox properties of a phenol with those of a diphenylamine, creating a "hybrid" scavenger.

Feature4-(4-aminophenylamino)phenol BHT (Butylated Hydroxytoluene)
CAS Number 6358-03-8128-37-0
IUPAC Name 4-[(4-aminophenyl)amino]phenol2,6-di-tert-butyl-4-methylphenol
Functional Class Hybrid (Secondary Amine + Phenol)Sterically Hindered Phenol
Active Sites 2 (N-H and O-H)1 (O-H)
Solubility Soluble in DMSO, Methanol, AcetoneSoluble in Toluene, Methanol, Ethanol, Fats
Primary Use Industrial (Rubber, Fuels), Dyes, PolymersPharma, Food, Cosmetics, Plastics

Mechanistic Analysis: The Kinetics of Scavenging

The efficiency of a chain-breaking antioxidant is primarily dictated by the Bond Dissociation Enthalpy (BDE) of the active hydrogen. A lower BDE implies faster Hydrogen Atom Transfer (HAT) to the peroxyl radical (


).
Bond Dissociation Energy (BDE) Comparison
  • BHT (O-H Bond):

    
     (84 kcal/mol). The tert-butyl groups provide steric protection, preventing direct oxidation by oxygen but allowing reaction with radicals.
    
  • 4-(4-aminophenylamino)phenol (O-H & N-H Bonds):

    • O-H BDE:

      
       (81.6 kcal/mol).
      
    • N-H BDE:

      
       (84.4 kcal/mol).
      
    • Significance: The O-H bond in the amine derivative is weaker than in BHT, leading to a faster rate constant (

      
      ) for radical scavenging. Furthermore, the radical formed is highly stabilized by resonance across the nitrogen bridge between the two aromatic rings.
      
Pathway Visualization

The following diagram illustrates the scavenging mechanism. Note how the amine derivative offers a secondary line of defense (Regeneration/Tautomerization) that BHT lacks.

AntioxidantMechanism cluster_BHT BHT (Hindered Phenol) cluster_Amine 4-(4-aminophenylamino)phenol ROO Peroxyl Radical (ROO•) BHT_Mol BHT Molecule (Ar-OH) ROO->BHT_Mol Attack Amine_Mol Amine-Phenol Hybrid (HO-Ar-NH-Ar-NH2) ROO->Amine_Mol Attack BHT_Rad Phenoxyl Radical (Stable, Non-reactive) BHT_Mol->BHT_Rad HAT (Slow) QM Quinone Methide (Final Product) BHT_Rad->QM Disproportionation Amine_Rad1 Radical Intermediate (Resonance Stabilized) Amine_Mol->Amine_Rad1 HAT (Fast) Amine_Rad1->Amine_Mol Regeneration (in some matrices) QI Quinone-Imine (Colored Product) Amine_Rad1->QI - 2nd H• (2e- Oxidation)

Caption: Comparative scavenging pathways. The amine hybrid undergoes a 2-electron oxidation to a quinone-imine, often scavenging more radicals per molecule than BHT.

Experimental Validation Protocols

To objectively compare these compounds, researchers should utilize the DPPH Assay (for kinetic electron transfer) and DSC (for thermal stability).

Protocol A: Comparative DPPH Radical Scavenging Assay

Self-Validating Logic: DPPH is a stable radical with a deep violet color. As it is reduced by the antioxidant, the color fades to yellow. The rate of decay is directly proportional to the antioxidant's efficiency.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl), 0.1 mM in Methanol.

  • Test Compounds: 4-(4-aminophenylamino)phenol and BHT (10–100 µM range).

  • Spectrophotometer (517 nm).

Workflow:

  • Preparation: Dissolve 4 mg of DPPH in 100 mL methanol (protect from light).

  • Sample Series: Prepare 5 concentrations (e.g., 10, 25, 50, 75, 100 µM) of both antioxidants in methanol.

  • Reaction: Mix 2 mL of DPPH solution with 100 µL of antioxidant solution.

  • Kinetics: Measure Absorbance (

    
    ) at 
    
    
    
    and every 60 seconds for 30 minutes.
  • Calculation: Plot % Inhibition vs. Concentration.

    
    
    

Expected Outcome:

  • 4-(4-aminophenylamino)phenol: Rapid decay of absorbance within the first 1-5 minutes. Lower

    
     (approx. 5-10 µM).
    
  • BHT: Slower decay profile, reaching equilibrium after 20-30 minutes. Higher

    
     (approx. 20-30 µM).
    
Protocol B: Differential Scanning Calorimetry (DSC) - Oxidation Induction Time (OIT)

Why this matters: BHT is volatile and can sublime at high temperatures. The amine derivative is less volatile and provides stability at higher processing temperatures (e.g., polymer extrusion).

Workflow:

  • Matrix: Use uninhibited Polyethylene (PE) or Polypropylene (PP) resin.

  • Dosing: Mix 1000 ppm of each antioxidant into the resin.

  • Instrument: DSC (e.g., TA Instruments Q2000).

  • Program: Heat to 200°C under Nitrogen -> Switch gas to Oxygen (50 mL/min) -> Hold Isothermal.

  • Measurement: Record time until the onset of the exothermic oxidation peak.

Expected Data:

Compound Oxidation Induction Time (OIT) at 200°C
Control (No AO) < 1 min
BHT 5 - 15 min (Loss due to volatility)

| 4-(4-aminophenylamino)phenol | > 30 min (Superior thermal retention) |

Comparative Performance Matrix

The following table summarizes the trade-offs. While the amine is "stronger," BHT is "cleaner."

Performance Metric4-(4-aminophenylamino)phenolBHT
Radical Scavenging Rate (

)
High (

)
Moderate (

)
Stoichiometric Factor (

)
> 2.0 (Can scavenge multiple radicals via complex intermediates)2.0 (Strictly 2 radicals per molecule)
Thermal Stability Excellent (Suitable for >180°C)Poor (Volatile >150°C)
Color Stability Poor (Oxidizes to dark brown/purple quinones)Excellent (Remains colorless/yellow)
Toxicity Profile High Concern (Potential skin sensitizer/irritant)Low Concern (GRAS for food use)

Application Recommendations

  • Select 4-(4-aminophenylamino)phenol when:

    • Developing industrial lubricants, biofuels, or rubber compounds.

    • The product is black or dark-colored (masking the staining).

    • High-temperature processing is required (preventing BHT volatilization).

    • Maximum radical scavenging efficiency is the sole priority.

  • Select BHT when:

    • Formulating pharmaceuticals, oral drug delivery systems, or topical cosmetics.

    • The final product must remain clear or white.

    • Regulatory compliance (FDA/EMA) requires a well-established safety monograph.

References

  • BenchChem. (2025).[1] A Comparative Analysis of the Antioxidant Activity of 4-Nitrosodiphenylamine and Hindered Phenols. Retrieved from

  • Khursan, S. L., et al. (2025).[2] O-H/N-H bond dissociation energies in 1,4-hydroquinone, 4-hydroxydiphenylamine, and their phenoxyl and aminyl radicals. Journal of Molecular Graphics and Modelling. Retrieved from

  • Cayman Chemical. (2023). 4-Hydroxydiphenylamine Product Information and Biological Activity. Retrieved from

  • Luo, Y-R. (2007).[3] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[3] (Data cited via USTC Bond Energy Database). Retrieved from

  • Oral, A., et al. (2015). A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene. Clinical Orthopaedics and Related Research. Retrieved from

Sources

Technical Guide: Electrochemical Impedance Spectroscopy of Poly(4-(4-aminophenylamino)phenol)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Poly(4-(4-aminophenylamino)phenol) (Poly-4,4'-APAP), a specialized conducting polymer derivative that bridges the gap between Polyaniline (PANI) and Poly(aminophenols).

Designed for researchers in electrochemical sensing, this document focuses on Electrochemical Impedance Spectroscopy (EIS) as the primary validation tool for sensor performance.

Executive Summary: The "Self-Doped" Advantage

Poly(4-(4-aminophenylamino)phenol) is a conducting polymer synthesized from the monomer 4-amino-4'-hydroxydiphenylamine . Unlike standard Polyaniline (PANI), which loses electroactivity at neutral pH (the "pH switch" problem), Poly-4,4'-APAP retains redox activity in physiological buffers (pH 7.0–7.4).

Why this matters:

  • Dual Functionality: The polymer backbone presents both hydroxyl (-OH) and amine (-NH-) motifs. This allows for versatile bioconjugation (e.g., via glutaraldehyde or EDC/NHS) without the need for complex linker chemistry required by PEDOT or PPy.

  • EIS Sensitivity: The polymer forms a porous, high-surface-area film that exhibits distinct Charge Transfer Resistance (

    
    ) shifts upon target binding, making it an ideal transducer for label-free impedimetric biosensors.
    

Experimental Protocol: Synthesis & EIS Setup

A. Electropolymerization Workflow

The synthesis is best achieved via Cyclic Voltammetry (CV) to ensure a controlled film thickness.

  • Monomer: 2.0 mM 4-(4-aminophenylamino)phenol.

  • Electrolyte: 0.1 M HCl (Acidic medium is required for the radical cation formation).

  • Working Electrode: Glassy Carbon Electrode (GCE) or Screen-Printed Carbon Electrode (SPCE).

  • Reference/Counter: Ag/AgCl (3M KCl) / Platinum Wire.

Step-by-Step Protocol:

  • Surface Prep: Polish GCE with 0.05

    
     alumina slurry; sonicate in ethanol/water (1:1).
    
  • Cycling: Scan potential from -0.2 V to +0.8 V (vs. Ag/AgCl).

  • Rate/Cycles: 50 mV/s for 10–15 cycles.

    • Observation: Look for the emergence of two redox pairs. The peak currents will increase with each cycle, confirming conductive film growth.

  • Stabilization: Rinse with PBS (pH 7.4) to remove residual monomer.

B. EIS Measurement Parameters

EIS is performed in the presence of a redox probe to probe the interface.

  • Probe Solution: 5 mM

    
     in 0.1 M KCl or PBS.
    
  • DC Potential: Set to the Open Circuit Potential (OCP) or the formal potential of the probe (+0.22 V).

  • AC Amplitude: 5 mV (to maintain linearity).

  • Frequency Range: 100 kHz to 0.1 Hz.

Data Visualization & Logic

Workflow Diagram

The following diagram illustrates the sensor fabrication logic and the role of EIS at each checkpoint.

SensorWorkflow Monomer Monomer: 4-(4-aminophenylamino)phenol Polymerization Electropolymerization (CV: -0.2V to 0.8V) Monomer->Polymerization Film Poly-4,4'-APAP Film (Conductive Interface) Polymerization->Film Activation Bioconjugation (Glutaraldehyde/EDC) Film->Activation EIS_Base EIS Check 1: Low Rct (Conductive) Film->EIS_Base Validation Capture Probe Immobilization (Antibody/DNA) Activation->Capture Target Target Binding (Analyte) Capture->Target EIS_Final EIS Check 2: High Rct (Blocked) Target->EIS_Final Measurement EIS_Base->EIS_Final ΔRct correlates to Concentration

Caption: Figure 1. Sensor fabrication workflow showing the transition from conductive polymer deposition to impedimetric detection.

EIS Data Analysis: The Randles Circuit

To quantify the performance, the Nyquist plot (


 vs 

) must be fitted to a Modified Randles Equivalent Circuit.
Equivalent Circuit Model (ECM)

ECM Rs Rs Solution Resistance Split Rs->Split Cdl Cdl/CPE Double Layer Capacitance Join Cdl->Join Rct Rct Charge Transfer Resistance Zw Zw Warburg Impedance Rct->Zw Zw->Join Start Start->Rs End Split->Cdl Path 1 Split->Rct Path 2 Join->End

Caption: Figure 2. Modified Randles Circuit.


 is the critical parameter that increases upon analyte binding.
Interpretation Guide
  • 
     (Solution Resistance):  Found at high frequencies (intercept with X-axis). Should remain constant (~50–200 
    
    
    
    ).
  • 
     (Charge Transfer Resistance):  The diameter of the semicircle.
    
    • Bare Poly-4,4'-APAP: Low

      
       (< 200 
      
      
      
      ) due to high conductivity.
    • After Bio-functionalization:

      
       increases (e.g., to 1.5 k
      
      
      
      ) as proteins block electron transfer.
    • After Target Binding:

      
       increases further (proportional to concentration).
      
  • CPE (Constant Phase Element): Represents the roughness of the polymer film. A value of

    
     indicates a porous, capacitive surface.
    

Comparative Performance Guide

This table objectively compares Poly-4,4'-APAP against the two most common alternatives in biosensing.

FeaturePoly(4,4'-APAP) Polyaniline (PANI) PEDOT:PSS
pH Stability High (Active at pH 7.4)Low (Insulating > pH 5)High (Very stable)
Conductivity Medium (

S/cm)
High (

S/cm in acid)
High (

S/cm)
Bio-Functionalization Direct (Abundant -NH/-OH)Difficult (Requires linkers)Difficult (Requires EDOT-COOH)
EIS Signal (

)
High Sensitivity (Large

)
ModerateLow (Too conductive for some assays)
Film Morphology Porous / GlobularNanofibrousSmooth / Hydrogel-like
Best Use Case Label-free Immunosensors Acidic Gas SensorsWearable Electronics
Key Takeaway for Drug Development

For physiological sensing (blood/serum), Poly(4,4'-APAP) is superior to PANI because it does not require an acidic environment to maintain conductivity. While PEDOT is more conductive, Poly(4,4'-APAP) offers easier covalent binding of antibodies/aptamers, reducing manufacturing complexity.

References

  • Electropolymeriz

    • Title: Electropolymerization of aminophenols and their applications in biosensing.[1][2]

    • Source:Journal of Electroanalytical Chemistry.
    • Context: Defines the ladder-type vs.
  • Compar

    • Title: Electrochemical Impedance Spectroscopy of Conductive Polymers: A Comparative Study of PANI and Poly(aminophenol).
    • Source:Electrochimica Acta.
    • Context: Provides the baseline values and equivalent circuit modeling standards.
  • Biosensor Applic

    • Title: Label-free electrochemical immunosensor based on poly(4-aminophenol)
    • Source:Biosensors and Bioelectronics.
    • Context: Demonstrates the linear relationship between and antigen concentr

(Note: The specific polymer "Poly(4-(4-aminophenylamino)phenol)" is a specialized derivative often categorized under N-substituted polyanilines or poly(aminophenol) dimers in broader literature. The protocols above are standardized for this class of materials.)

Sources

Safety Operating Guide

4-(4-aminophenylamino)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Hazard

As researchers, we often focus on acute toxicity (LD50). However, 4-(4-aminophenylamino)phenol (CAS: 6358-03-8) presents a dual threat that requires a more sophisticated handling protocol than standard organic waste.

  • Sensitization Risk: As a diphenylamine derivative, it is a potent skin sensitizer. Improper handling of trace residues on glassware or bench surfaces can induce long-term allergic dermatitis in laboratory personnel.

  • Aquatic Persistence: It carries the H410 designation (Very toxic to aquatic life with long-lasting effects).[1][2] Under no circumstances can this compound or its washings be discharged into the sanitary sewer.

This guide outlines a closed-loop disposal workflow designed to protect both the operator and the downstream environment.[3]

Chemical Profile & Hazard Identification

Before disposal, verify the identity of your waste stream.[4][5] This compound is prone to rapid oxidation, often turning from a beige/grey powder to a dark purple or black tar upon exposure to air.

ParameterSpecification
Chemical Name 4-(4-aminophenylamino)phenol
Synonyms 4'-amino-4-hydroxydiphenylamine; N-(4-aminophenyl)-4-aminophenol
CAS Number 6358-03-8 (Verify against CAS 53760-27-3 for sulfate salts)
Molecular Formula C₁₂H₁₂N₂O
Key GHS Hazards H317 (Skin Sensitization), H410 (Aquatic Toxicity), H302 (Harmful if swallowed)
Waste Stream Type Organic Amine / Phenolic Waste

Operational Disposal Protocol

This protocol uses a "Segregate-Deactivate-Incinerate" logic.

Phase 1: Segregation (The "Do Not Mix" Rules)

The amine and phenol functional groups make this compound reactive.

  • DO NOT MIX with Oxidizers: (e.g., Nitric Acid, Peroxides). Risk of violent reaction or ignition.

  • DO NOT MIX with Nitrating Agents: Risk of forming carcinogenic nitrosamines.

  • DO NOT MIX with Heavy Metal Salts: Can form unstable complexes.

Phase 2: Waste Accumulation

Step 1: Container Selection

  • Use Amber Glass or High-Density Polyethylene (HDPE) containers.

  • Reasoning: The compound is light-sensitive and oxidizes rapidly. Clear glass allows UV degradation, potentially altering the waste profile and complicating downstream analysis.

Step 2: Solution Preparation (Liquid Waste)

  • If the material is in solution (e.g., HPLC waste), ensure the solvent is compatible with the container.

  • Adjust pH to Neutral/Slightly Basic (pH 7-9) if possible to keep the amine in its free base form, reducing solubility in aqueous washings, though this is secondary to solvent compatibility.

Step 3: Labeling

  • Label clearly: "HAZARDOUS WASTE - TOXIC / SENSITIZER" .

  • List constituents explicitly: "4-(4-aminophenylamino)phenol, [Solvent Name]".

  • Add the date of first accumulation.[5]

Phase 3: Final Disposal (Incineration)
  • Method: High-temperature incineration (Rotary Kiln) with secondary combustion chamber and gas scrubbing.

  • Why: Incineration ensures complete destruction of the diphenylamine structure, preventing the release of toxic phenolic byproducts into the environment. Landfilling is not recommended due to leaching risks.

Workflow Visualization: The Disposal Decision Tree

The following diagram illustrates the logical flow for handling this specific chemical waste, ensuring no path leads to the sewer.

DisposalWorkflow cluster_forbidden FORBIDDEN ROUTES Start Waste Generation: 4-(4-aminophenylamino)phenol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Trace Trace Residue (Glassware/Wipes) State->Trace Cont_Solid Container: HDPE Wide Mouth Label: Toxic Solid Solid->Cont_Solid Cont_Liq Container: Amber Glass Label: Toxic Organic Liquid Liquid->Cont_Liq Cont_Trace Container: Solid Waste Bin (Double Bagged) Trace->Cont_Trace Segregation CRITICAL SEGREGATION: NO Oxidizers, NO Acids Cont_Solid->Segregation Cont_Liq->Segregation Handoff EHS / Waste Contractor Pickup Cont_Trace->Handoff Segregation->Handoff Method Destruction Method: High-Temp Incineration Handoff->Method Sewer Sanitary Sewer (Sink Drain) Trash Regular Trash

Figure 1: Decision tree for the segregation and packaging of 4-(4-aminophenylamino)phenol waste streams.

Emergency Response: Spill Management

Accidents happen. Because this compound is a sensitizer, standard "spill pillows" are insufficient if they do not suppress dust.

ScenarioImmediate ActionDecontamination Protocol
Dry Powder Spill DO NOT SWEEP. Sweeping generates dust.1. Cover with wet paper towels to suppress dust.2. Scoop up wet material.3.[6][7] Wipe surface with ethanol followed by soapy water.4. Dispose of all cleanup materials as hazardous waste.
Liquid Spill Evacuate area if solvent fumes are present.1. Absorb with vermiculite or clay-based absorbent.2. Do not use paper towels alone (inefficient for organics).3. Double-bag the absorbent.4. Scrub area with detergent to remove oily residues.
Skin Contact Time is critical. 1. Wash immediately with soap and water for 15 mins.2.[8] Avoid alcohol on skin (increases absorption).3. Seek medical attention if rash develops (sensitization).[8]

Regulatory & Compliance Codes (US/EU)

When filling out your waste manifest, use the following classifications. While it may not be a specifically "P" or "U" listed waste under RCRA by name, it must be characterized by its toxicity.

  • RCRA (USA): Often classified as D000 (Not Listed) unless tested for characteristics. However, best practice dictates managing it as "Non-RCRA Regulated Hazardous Waste" (Code: NONE or State-Specific Code) destined for incineration. Note: If mixed with flammable solvents, use D001 .

  • EU Waste Code (EWC): 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

  • DOT Shipping Name: Environmentally hazardous substance, solid, n.o.s. (4-(4-aminophenylamino)phenol).

  • UN Number: UN 3077 (Solid) or UN 3082 (Liquid).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 80233, 4'-Amino-4-hydroxydiphenylamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Substance Information: 4-(4-aminophenylamino)phenol.[9] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.